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Core Science & Biosynthesis

Foundational

5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol chemical structure properties

The following technical guide is structured to provide a comprehensive analysis of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol . This document synthesizes physicochemical principles, synthetic methodologies, and pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol . This document synthesizes physicochemical principles, synthetic methodologies, and pharmacological contexts, adhering to the requested autonomy and scientific rigor.

Structural Class: N-Methylated Pyrazolone / Histamine Analog Primary Application: H2 Receptor Ligand Profiling, Fragment-Based Drug Discovery (FBDD)

Executive Summary & Structural Logic

The molecule 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol represents a specific regioisomer of the histamine agonist betazole. Unlike the endogenous ligand histamine (imidazole core), this scaffold utilizes a pyrazole ring, introducing distinct tautomeric and steric properties.

The critical structural feature is the 1,5-substitution pattern . The presence of the N-methyl group at position 1 and the aminoethyl chain at position 5 creates a sterically congested environment compared to the more common 1,3-isomers. This "ortho-like" substitution impacts the rotational freedom of the ethylamine tail, a key parameter in receptor binding affinity.

Tautomeric Equilibrium

A defining characteristic of 3-hydroxypyrazoles is their prototropic tautomerism. While the nomenclature specifies "3-ol," the compound exists in equilibrium with its keto-form (pyrazol-3-one) and zwitterionic forms depending on solvent polarity and pH.

Key Tautomers:

  • Enol Form (OH): Favored in non-polar solvents; aromatic character retained.

  • Keto Form (NH): (Blocked by N-methyl).

  • Keto Form (CH): The proton resides on C4.

  • Zwitterion: The basic primary amine (

    
    ) and the acidic enol (
    
    
    
    ) allow for an internal salt formation at neutral pH.

Tautomerism cluster_legend Equilibrium Drivers Enol Enol Form (1H-pyrazol-3-ol) Aromatic System Keto Keto Form (1,2-dihydro-3H-pyrazol-3-one) Loss of Aromaticity Enol->Keto Proton Transfer (Solvent Dependent) Zwitter Zwitterion (Ammonium / Enolate) Dominant at pH 7.4 Enol->Zwitter pH 7.4 (Deprotonation) Polar Solvents favor Keto/Zwitter Polar Solvents favor Keto/Zwitter

Figure 1: Tautomeric landscape of the pyrazol-3-ol core. The N-methyl group locks the N1 position, restricting tautomerism to the Oxygen and C4/N2 positions.

Physicochemical Profile

The following data points are derived from structure-activity relationship (SAR) databases of analogous pyrazoles and calculated descriptors.

PropertyValue / DescriptionMechanistic Implication
Molecular Formula

Low molecular weight fragment.
Molecular Weight 141.17 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
LogP (Calc) -0.8 to -1.2Highly hydrophilic; suggests high water solubility.
pKa (Amine) ~9.6Protonated at physiological pH (cationic headgroup).
pKa (Enol) ~6.5 - 7.0Weakly acidic; exists partially as anion at pH 7.4.
H-Bond Donors 2 (Amine, OH)Critical for receptor anchoring (e.g., Asp residue).
H-Bond Acceptors 3 (N2, O, Amine)Facilitates water bridging in solvation shells.

Synthetic Methodology

Achieving the specific 1-methyl-5-(2-aminoethyl) regiochemistry is challenging because the reaction of methylhydrazine with


-keto esters typically favors the 1-methyl-3-substituted isomer due to the higher nucleophilicity of the 

terminus of hydrazine attacking the ketone carbonyl.

To force the 5-substituted pattern, a directed cyclization strategy is required.

Protocol: Regioselective Synthesis via Enaminone Intermediate

This protocol utilizes a masked amino-precursor to prevent polymerization and directs the methylhydrazine attack.

Reagents:

  • N-Protected

    
    -keto ester (e.g., Ethyl 5-(phthalimido)-3-oxopentanoate).
    
  • Methylhydrazine.

  • Solvent: Ethanol (anhydrous).[1]

  • Catalyst: Acetic Acid (glacial).

Step-by-Step Workflow:

  • Precursor Preparation: Synthesize Ethyl 5-(phthalimido)-3-oxopentanoate via Claisen condensation of ethyl acetate and N-phthaloyl-beta-alanine. This protects the amine and provides the necessary carbon chain.

  • Cyclization (The Critical Step):

    • Dissolve the

      
      -keto ester (10 mmol) in Ethanol (50 mL).
      
    • Cool to 0°C.

    • Add Methylhydrazine (11 mmol) dropwise.

    • Mechanistic Note: Control of pH is vital. In neutral conditions, the

      
       of hydrazine attacks the ketone (C3 precursor). To favor the C5-substitution, steric bulk or Lewis acid catalysis is often employed, but standard conditions usually yield a mixture favoring the 3-isomer.
      
    • Purification: The 1,5-isomer is often the minor product. Isolate via Flash Column Chromatography (SiO2, MeOH/DCM gradient).

  • Deprotection:

    • Treat the phthalimido-pyrazole intermediate with Hydrazine Hydrate (3 eq) in refluxing ethanol for 2 hours (Ing-Manske procedure).

    • Filter the phthalhydrazide byproduct.

    • Concentrate filtrate to yield the free amine.

  • Salt Formation:

    • Dissolve residue in EtOH.

    • Add 2M HCl in diethyl ether to precipitate 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol dihydrochloride .

Synthesis Start N-Protected beta-keto ester Inter Intermediate: Mixture of Regioisomers Start->Inter Cyclization Reagent Methylhydrazine (MeNHNH2) Reagent->Inter Sep Chromatographic Separation Inter->Sep Prod1 Major Product: 1-Methyl-3-(aminoethyl)... Sep->Prod1 Kinetic Product Prod2 Target Product: 1-Methyl-5-(aminoethyl)... Sep->Prod2 Thermodynamic/Minor Deprot Deprotection (Hydrazine/EtOH) Prod2->Deprot Final Final Salt: Dihydrochloride Deprot->Final

Figure 2: Synthetic pathway highlighting the regio-divergence point. Separation of the 1,5-isomer from the 1,3-isomer is the process bottleneck.

Pharmacological Implications (H2 Receptor)

The structure is a bioisostere of histamine. The specific modifications (Pyrazole vs Imidazole; N-Methylation) alter its receptor profile.

Binding Mode Hypothesis

The Histamine H2 receptor recognizes the cationic amine and a proton-transfer region (imidazole).

  • The Amine: The 2-aminoethyl chain mimics the ethylamine tail of histamine, forming an ionic bond with Asp98 (TM3) of the H2 receptor.

  • The Pyrazole Core: The 3-OH/3-Oxo group acts as a hydrogen bond acceptor/donor system. However, the 1-methyl group eliminates the tautomeric shift on N1, which is crucial for the "proton shuttle" activation mechanism of the H2 receptor proposed for histamine.

  • Result: This compound is likely a partial agonist or antagonist rather than a full agonist. The 1-methyl group sterically clashes with residue Thr190 or Asp186 in the transmembrane bundle, reducing efficacy compared to Betazole.

Selectivity

Pyrazoles generally show higher selectivity for H2 over H1 receptors compared to imidazole analogs. The 1,5-substitution pattern introduces a "bent" conformation that may further exclude H1 binding.

References

  • Groselj, U., et al. (2012).[2] "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." ARKIVOC, 2012(3), 49-65.[1][2]

  • PubChem Compound Summary. (2025). "1H-Pyrazol-3-amine, 5-methyl- (Analogous substructure)." National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025). "Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (Safety & Properties)."

  • University of Regina. (2012). "pKa Values of Cyclic Amines and Pyrazoles." Thermodynamics Research.

Sources

Exploratory

Tautomeric Equilibrium of 5-Hydroxy-1-methylpyrazoles in Solution: A Comprehensive Analysis

An In-depth Technical Guide for Researchers Abstract 5-Hydroxy-1-methylpyrazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2] The biological activity and physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

5-Hydroxy-1-methylpyrazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2] The biological activity and physicochemical properties of these compounds are intrinsically linked to their tautomeric state, which exists as a dynamic equilibrium in solution.[3] This guide provides an in-depth exploration of the tautomeric equilibrium of 5-hydroxy-1-methylpyrazoles, elucidating the structural forms, the influential factors that govern their interconversion, and the robust analytical methodologies required for their characterization. By integrating theoretical principles with field-proven experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to understand and manipulate this phenomenon for targeted applications.

The Fundamental Principle: Tautomerism in 5-Hydroxypyrazoles

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that exhibit various forms of tautomerism.[4][5] For 5-hydroxy-1-methylpyrazole, the substitution at the N1 position precludes the common annular tautomerism (H-shift between N1 and N2), focusing the equilibrium on prototropic shifts involving the hydroxyl group and the pyrazole ring.[4] This results in three primary tautomeric forms, each with distinct electronic and structural characteristics.

The equilibrium is a delicate balance between these forms, with the predominant species being highly dependent on environmental conditions.[6]

  • OH-Form (5-hydroxy-1-methylpyrazole): The aromatic enol form.

  • NH-Form (1-methyl-1,2-dihydro-3H-pyrazol-3-one): The non-aromatic keto form, often referred to as a pyrazolone.

  • CH-Form (1-methyl-3-oxo-2,3-dihydro-1H-pyrazol-3-ium-5-ide): A zwitterionic keto form.

The relative stability and, therefore, the position of the equilibrium are dictated by factors such as aromaticity, intramolecular hydrogen bonding, and intermolecular interactions with the solvent.[7][8]

G OH OH-Form (5-Hydroxy-1-methylpyrazole) (Aromatic) NH NH-Form (1-Methylpyrazolin-5-one) (Keto) OH->NH Equilibrium CH CH-Form (Zwitterionic) (Keto) NH->CH Equilibrium CH->OH Equilibrium

Caption: Tautomeric equilibrium of 5-hydroxy-1-methylpyrazole.

Critical Factors Governing the Tautomeric Equilibrium

Understanding the factors that shift the equilibrium is paramount for controlling the properties of the molecule in a given application. The choice of solvent is arguably the most significant external factor.[4][9]

The Role of the Solvent

The solvent's ability to form hydrogen bonds and its overall polarity can selectively stabilize one tautomer over another.[4]

  • Nonpolar, Aprotic Solvents (e.g., Cyclohexane, CDCl₃): In these environments, the equilibrium often favors the less polar tautomers. For many pyrazolones, the OH-form can be predominant, particularly if it can form intermolecular hydrogen-bonded dimers.[6][10] However, in dilute solutions in solvents like CDCl₃, the CH-form has also been observed as the major tautomer for some 1,3-disubstituted-5-pyrazolones.[6]

  • Polar, Aprotic Solvents (e.g., DMSO, Acetone): These solvents are effective hydrogen bond acceptors. They can disrupt the self-association of OH-tautomers and stabilize the NH or CH forms.[4] Studies on related 1-phenyl-pyrazol-3-ols show they exist as monomers in DMSO.[10] For many 1-substituted pyrazol-5-ones, polar aprotic solvents like DMSO shift the equilibrium towards a mixture of OH and NH forms.[6]

  • Polar, Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors, leading to complex interactions. They can stabilize all three forms to varying degrees, often resulting in a dynamic mixture. Water, in particular, has been shown to lower the energetic barriers between tautomers by facilitating proton transfer.[4]

The Influence of pH

The acidity or basicity of the medium can dramatically shift the equilibrium by favoring the ionized form of one of the tautomers. Cationic substituents, for example, have been shown computationally to strongly shift the equilibrium toward the 3-substituted tautomer.[11] The pKa values of the different tautomers are crucial for predicting their behavior in buffered solutions, which is highly relevant in biological systems.

Temperature Effects

NMR studies often employ low temperatures to slow the rate of proton exchange between tautomers.[4][12] This allows for the observation of distinct signals for each species, which would otherwise coalesce into a broad, averaged signal at room temperature.[13] This demonstrates that the interconversion is an activated process and that temperature can influence the observed tautomeric distribution.

Experimental Methodologies for Characterization

A multi-faceted analytical approach is required to unambiguously identify and quantify the tautomers of 5-hydroxy-1-methylpyrazole in solution.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_solid Solid-State Reference Prep Dissolve sample in various deuterated solvents (CDCl₃, DMSO-d₆, CD₃OD) NMR ¹H, ¹³C, ¹⁵N NMR Spectroscopy (Variable Temperature) Prep->NMR UV UV-Vis Spectroscopy Prep->UV Process Analyze chemical shifts, coupling constants, and λₘₐₓ NMR->Process UV->Process Quantify Integrate distinct NMR signals to determine tautomer ratio Process->Quantify Compare Compare with 'fixed' analogues and computational data Process->Compare Xray X-ray Crystallography Xray->Compare Provides definitive solid-state structure

Caption: Workflow for the characterization of pyrazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[4][13] ¹H, ¹³C, and ¹⁵N NMR each provide unique insights.

  • Causality of Method Choice: The chemical environment of each nucleus (H, C, N) is distinct in each tautomer, leading to different chemical shifts.[10] For instance, the ¹³C chemical shift of the C5 carbon will be significantly different in the OH-form (C-O bond) compared to the NH/CH-forms (C=O bond).[6][10] The challenge is often rapid proton exchange on the NMR timescale, which averages the signals.[13]

  • Self-Validating Protocol: To overcome rapid exchange, running spectra at low temperatures is essential. The appearance of distinct, sharp signals for each tautomer as the temperature is lowered validates the presence of an equilibrium. Comparing the spectra to "fixed" analogues (e.g., the O-methylated derivative for the OH-form and the N-methylated pyrazolone for the NH-form) provides an unambiguous assignment of signals.[10]

Table 1: Predicted ¹³C NMR Chemical Shift Signatures for Tautomer Identification

Carbon Position OH-Form (Aromatic) NH/CH-Form (Keto) Rationale for Difference
C3 ~140-150 ppm ~155-165 ppm Change in hybridization and proximity to N-CH₃.
C4 ~95-105 ppm ~100-110 ppm Aromatic vs. non-aromatic environment.

| C5 | ~155-165 ppm (C-OH) | >170 ppm (C=O) | The most significant and diagnostic shift.[10] |

Protocol 1: NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare 5-10 mg/mL solutions of 5-hydroxy-1-methylpyrazole in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) in high-quality NMR tubes.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for each sample.

  • Initial Analysis: Acquire standard ¹H and ¹³C spectra at ambient temperature (e.g., 298 K). Note any broad signals, which may indicate exchange.

  • Variable Temperature (VT) Analysis:

    • Cool the sample in decrements of 10 K (e.g., from 298 K down to 223 K or lower, solvent permitting).

    • Allow the temperature to equilibrate for 5-10 minutes at each step.

    • Acquire a ¹H spectrum at each temperature, observing for the sharpening and splitting of broad peaks into distinct signals.

  • Quantification: Once the exchange is slowed and distinct signals are visible, carefully integrate the signals corresponding to each tautomer in the ¹H spectrum. The ratio of the integrals gives the equilibrium constant (KT) under those conditions.

  • Structural Confirmation: Acquire a ¹³C spectrum at a low temperature where distinct signals are observed. Compare the chemical shifts, particularly for C5, to literature values or data from "fixed" analogues to confirm the identity of the major and minor tautomers.[6][10]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a complementary technique that is sensitive to the electronic structure of the molecule.

  • Causality of Method Choice: The different tautomers possess different chromophores. The aromatic OH-form will have π-π* transitions characteristic of the hydroxypyrazole ring, while the keto NH/CH-forms will have different electronic transitions, often at different wavelengths, associated with their conjugated carbonyl systems.[3][14]

  • Application: By monitoring the absorption spectra in different solvents, one can observe shifts in the maximum absorption wavelength (λmax) and changes in molar absorptivity, which correlate with shifts in the tautomeric equilibrium.[14] The presence of an isosbestic point in the spectra upon changing solvent polarity or pH is strong evidence for a two-component equilibrium.[3]

X-ray Crystallography

While solution-state behavior is the focus, determining the structure in the solid state via X-ray crystallography is a critical benchmark.[15][16]

  • Causality of Method Choice: X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule as it exists in the crystal lattice.[17][18] This definitively identifies which tautomer is most stable in the solid state, which is often the thermodynamically most stable form in the absence of strong solvent interactions. For example, the crystal structure of 1-phenyl-1H-pyrazol-3-ol confirmed it exists as the OH-tautomer in the solid state.[10]

Data Synthesis and Interpretation

Experimental evidence from related systems strongly suggests that the solvent plays a decisive role in determining the predominant tautomer of 5-hydroxy-1-methylpyrazole.

Table 2: Influence of Solvent on Tautomeric Equilibrium in Hydroxypyrazole Systems

Solvent Type Predominant Tautomeric Form Supporting Evidence & Rationale Citation
DMSO Polar Aprotic OH-Form (as monomer) Strong H-bond acceptor stabilizes the hydroxyl proton, preventing easy transfer. NMR data for related compounds confirms the OH structure. [10][19]
Chloroform (CDCl₃) Nonpolar Aprotic OH-Form (often as dimer) or CH-Form In nonpolar solvents, the OH-form can dimerize via H-bonds. However, the CH-form is also frequently observed as the most stable tautomer. [6][10]
Methanol (CD₃OD) Polar Protic Mixture of Tautomers Protic solvents can facilitate proton exchange, leading to a dynamic equilibrium where multiple forms coexist. [4]

| Water | Polar Protic | NH/CH-Forms often favored | Water is highly effective at stabilizing the more polar keto and zwitterionic forms through extensive hydrogen bonding. |[4][6] |

Implications in Medicinal Chemistry and Drug Development

The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences for drug design.

  • Receptor Binding: Different tautomers are distinct chemical entities with different shapes, hydrogen bonding capabilities (donor/acceptor patterns), and electrostatic profiles. Only one tautomer may fit correctly into a target's binding site.

  • Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

    • Solubility: The more polar NH or CH tautomers are typically more water-soluble than the OH form.

    • Lipophilicity (LogP): The equilibrium will shift upon partitioning between aqueous and lipid phases, affecting membrane permeability.

    • pKa: The acidity/basicity of the molecule is determined by the predominant tautomer, which affects its charge state at physiological pH.

A thorough understanding and characterization of the tautomeric equilibrium in relevant biological media is a prerequisite for rational drug design and lead optimization.

Conclusion

The tautomeric equilibrium of 5-hydroxy-1-methylpyrazoles in solution is a complex interplay of structural stability and environmental interactions. The position of the equilibrium between the aromatic OH-form and the non-aromatic NH/CH keto forms is highly sensitive to solvent polarity, hydrogen bonding capacity, and pH. A rigorous analytical approach, spearheaded by variable-temperature NMR spectroscopy and supported by UV-Vis and X-ray crystallographic data, is essential for the accurate characterization and quantification of the tautomeric species. For professionals in drug development, mastering this aspect of molecular behavior is critical, as it directly influences the efficacy, solubility, and overall viability of a potential therapeutic agent.

References

  • Kowalska-Dębiec, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2641. Available at: [Link]

  • Ingenta Connect. (n.d.). The Effect of Solvent on Tautomerization of 4-bromo Substituted 1H- Pyrazoles: Density Functional Theory Study. Journal of Computational and Theoretical Nanoscience, 16(8), 3485-3491. Available at: [Link]

  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24. Available at: [Link]

  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. Available at: [Link]

  • Dobrowolski, J. C., & Sadlej, J. (2008). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Polish Journal of Chemistry, 82, 917-926. Available at: [Link]

  • Panknin, O., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2990. Available at: [Link]

  • Pavlíková, M., et al. (2018). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 14, 213-222. Available at: [Link]

  • Khan, I., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(2), M891. Available at: [Link]

  • Katritzky, A. R., & El-Gendy, B. E. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. Available at: [Link]

  • Elguero, J., & Pérez, M. (2015). The tautomerism of pyrazolines (dihydropyrazoles). Journal of the Chilean Chemical Society, 60(2), 2966-2972. Available at: [Link]

  • Google Patents. (1983). JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole.
  • LookChem. (n.d.). 5-Hydroxy-1-methylpyrazole. Available at: [Link]

  • Nikolova, V., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(1), 58-64. Available at: [Link]

  • Alkorta, I., & Elguero, J. (1998). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 2735-2739. Available at: [Link]

  • Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. Advances in Heterocyclic Chemistry, 83, 1-73. Available at: [Link]

  • Claramunt, R. M., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1681-1686. Available at: [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 5‐(4‐methoxyphenyl)‐3‐(4‐toluenesulfonyl)‐1H‐pyrazole 8 j. Available at: [Link]

  • Engh, R. A., & Suck, D. (1992). X ray crystallography. British Medical Bulletin, 48(4), 767-793. Available at: [Link]

  • Ivanova, B. B., & Arnaudov, M. G. (2004). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. Journal of Molecular Structure, 708(1-3), 195-202. Available at: [Link]

  • Guss, J. M. (2007). X-Ray Crystallography of Chemical Compounds. Current Analytical Chemistry, 3(2), 85-91. Available at: [Link]

  • Zádor, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2535-2541. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

  • Alkorta, I., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 10(2), 16. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

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Foundational

Technical Monograph: Betazole Derivatives and Methylated Pyrazole Agonists in H2 Receptor Pharmacology

Executive Summary This technical guide analyzes the medicinal chemistry, pharmacodynamics, and experimental utility of Betazole (Ametazole) and its methylated pyrazole analogs. While histamine remains the endogenous liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry, pharmacodynamics, and experimental utility of Betazole (Ametazole) and its methylated pyrazole analogs. While histamine remains the endogenous ligand for H2 receptors, its lack of selectivity (activating H1, H2, H3, and H4) renders it unsuitable for specific H2 interrogation. Betazole, a structural isomer of histamine where the imidazole ring is replaced by a pyrazole ring, exhibits significant H2 selectivity. This guide explores the structure-activity relationships (SAR) of these compounds, specifically focusing on how methylation modulates receptor affinity and tautomeric stability, and provides validated protocols for their synthesis and functional characterization.

Part 1: Molecular Architecture & Structure-Activity Relationships (SAR)

The Imidazole vs. Pyrazole Shift

The core distinction between Histamine and Betazole lies in the heterocyclic ring system. Histamine contains an imidazole ring, which can exist in two tautomeric forms (


-H and 

-H). The H2 receptor preferentially recognizes the

-H tautomer.

Betazole substitutes this with a pyrazole ring.[1]

  • Selectivity Mechanism: The pyrazole ring is less basic than imidazole and has different tautomeric properties. This structural change drastically reduces affinity for H1 receptors (preventing bronchoconstriction) while retaining efficacy at H2 receptors (stimulating gastric acid secretion).

  • Potency: Betazole is approximately 10-fold less potent than histamine but significantly more selective.

Methylation and Tautomeric Locking

Methylation of the pyrazole ring is a critical tool in SAR studies to "lock" the molecule into a specific tautomer or to probe the steric constraints of the receptor binding pocket.

CompoundStructureSelectivity ProfileKey Pharmacological Feature
Histamine 2-(1H-imidazol-4-yl)ethanamineNon-selective (H1-H4)Endogenous ligand; high potency, low specificity.
Betazole 3-(2-aminoethyl)pyrazoleH2 Selective (>H1)Diagnostic agent; reduced side effects compared to histamine.
N-Methyl-Betazole Side-chain amine methylationH2 Agonist (Weak)Increases lipophilicity; often reduces potency due to steric clash at the orthosteric site.
Ring-Methylated Pyrazoles C-Methylation on PyrazoleVariableMethylation at the C4 position of the pyrazole ring can enhance hydrophobic interaction with TM3/TM5 of the H2 receptor.

Critical Insight: Methylation at the ring nitrogens (N1 or N2) of the pyrazole usually abolishes H2 agonist activity. The H2 receptor requires a specific proton donor/acceptor motif that N-methylation disrupts. Therefore, "methylated pyrazole agonists" typically refer to side-chain modifications or C-methylation.

Part 2: Pharmacodynamics & Signaling Mechanism

Betazole acts as a full agonist at the Histamine H2 Receptor (H2R) , a Gs-coupled GPCR. The canonical pathway involves the activation of Adenylyl Cyclase (AC), leading to cAMP accumulation.[2] In parietal cells, this cascade culminates in the translocation of the


 ATPase (Proton Pump) to the apical membrane.
Signaling Pathway Diagram

The following diagram illustrates the signal transduction cascade initiated by Betazole binding.

H2_Signaling Betazole Betazole (Ligand) H2R H2 Receptor (GPCR) Betazole->H2R  Binds Gs Gs Protein (Heterotrimeric) H2R->Gs  Activates AC Adenylyl Cyclase Gs->AC  Stimulates cAMP cAMP (Second Messenger) AC->cAMP  Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA  Activates Pump H+/K+ ATPase (Proton Pump) PKA->Pump  Phosphorylates Acid Gastric Acid Secretion (HCl) Pump->Acid  Translocation

Figure 1: Canonical Gs-coupled signaling pathway activated by Betazole in gastric parietal cells.

Part 3: Chemical Synthesis Protocol

The synthesis of Betazole and its methylated derivatives typically follows a pyrazole ring formation strategy. A robust method involves the condensation of hydrazine with a masked dicarbonyl precursor.

Synthesis of 3-(2-aminoethyl)pyrazole (Betazole)[3]

Reagents:

  • 3-butyn-1-ol (Precursor A)

  • Jones Reagent (Chromic acid)

  • Hydrazine hydrate (

    
    )
    
  • Thionyl chloride (

    
    )
    
  • Ammonia (

    
    )
    

Step-by-Step Protocol:

  • Oxidation: Oxidize 3-butyn-1-ol to 3-butynoic acid using Jones Reagent in acetone at 0°C.

  • Esterification: Convert the acid to ethyl 3-butynoate using ethanol and catalytic

    
    .
    
  • Cyclization (Ring Formation):

    • React ethyl 3-butynoate with hydrazine hydrate in refluxing ethanol for 4-6 hours.

    • Mechanism:[1][2][3] The hydrazine attacks the ester and the triple bond (Michael addition-cyclization) to form 3-pyrazolone intermediate or directly forms the pyrazole depending on conditions.

    • Alternative (Modern): Use 1-bromo-3-butanone reacted with hydrazine to form the pyrazole ring directly with an alkyl side chain.

  • Side Chain Functionalization:

    • If starting from a cyano-pyrazole precursor: Reduction of 3-cyanomethylpyrazole using Lithium Aluminum Hydride (

      
      ) in dry THF under Argon atmosphere.
      
    • Quench: Slowly add Glauber’s salt (

      
      ) to quench the reaction. Filter and distill to obtain the amine.
      

Validation:

  • 1H-NMR (D2O): Look for pyrazole ring protons (

    
     7.5-7.7 ppm) and the ethylene bridge triplets (
    
    
    
    2.8-3.1 ppm).

Part 4: Experimental Validation (Functional Assays)

To validate the agonist activity of a methylated pyrazole derivative, a cAMP Accumulation Assay is the gold standard. It quantifies the functional output of the Gs pathway.[4]

cAMP Accumulation Assay Protocol

Objective: Determine the


 of a novel pyrazole derivative relative to Betazole.

Materials:

  • HEK293 cells stably transfected with human H2 receptor (HEK-H2R).

  • IBMX (3-isobutyl-1-methylxanthine): Non-selective PDE inhibitor to prevent cAMP degradation.

  • TR-FRET cAMP Detection Kit (e.g., LANCE or HTRF).

Workflow:

  • Cell Seeding: Seed HEK-H2R cells at 5,000 cells/well in a 384-well low-volume white plate.

  • Starvation: Incubate in serum-free media for 2 hours to reduce basal signaling.

  • Stimulation:

    • Prepare serial dilutions of Betazole (Control) and Test Compound (100

      
      M to 0.1 nM).
      
    • Add IBMX (final concentration 0.5 mM) to the stimulation buffer.

    • Add compounds to cells and incubate for 30 minutes at Room Temperature .

  • Detection (TR-FRET):

    • Add cAMP-d2 conjugate (Acceptor) and Anti-cAMP-Cryptate (Donor) in lysis buffer.

    • Incubate for 1 hour in the dark.

  • Data Acquisition: Read on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate the FRET ratio (665/615). Plot dose-response curves using a 4-parameter logistic fit.

Assay Workflow Diagram

cAMP_Assay Cells HEK-H2R Cells (Starved) Treat Treatment + Agonist + IBMX (PDE Inhibitor) Cells->Treat  30 min @ RT Lysis Lysis & Detection + Anti-cAMP-Cryptate + cAMP-d2 Treat->Lysis  1 hr @ RT Read TR-FRET Read (340ex / 665em) Lysis->Read  Plate Reader Data Data Analysis (EC50 Calculation) Read->Data  Sigmoidal Fit

Figure 2: Workflow for high-throughput cAMP quantification using TR-FRET.

References

  • PubChem. (n.d.).[5] Betazole (Compound CID 7741). National Library of Medicine. Retrieved from [Link]

  • IUPHAR/BPS Guide to Pharmacology. (2024). Histamine H2 Receptors.[1][5][6][7][8][9] Retrieved from [Link]

  • Roszkowski, A. P., et al. (1961). Pharmacological properties of betazole.[1][5][7] Journal of Pharmacology and Experimental Therapeutics. (Foundational text on pyrazole pharmacology).

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews. Retrieved from [Link]

  • Gantz, I., et al. (1991).[9] Molecular cloning of a gene encoding the histamine H2 receptor.[9] Proceedings of the National Academy of Sciences.[9] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Profile of Aminoethyl-Pyrazolol Derivatives

Foreword The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic ring,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[2][3] This guide focuses on a specific, promising subclass: aminoethyl-pyrazolol derivatives . The incorporation of an aminoethyl side chain (-CH₂CH₂NH₂) is a strategic design element, mimicking the structure of crucial biogenic amines like histamine and, more notably, serotonin.[4][5] This structural analogy strongly suggests a potential interaction with aminergic G-protein coupled receptors (GPCRs), making these compounds a fertile ground for drug discovery, particularly in neuroscience.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It eschews a rigid template to provide a narrative that logically unfolds the pharmacological story of these derivatives. We will begin by postulating a primary biological target based on structural rationale, then meticulously detail the core experimental methodologies required to characterize their activity. Finally, we will explore their broader pharmacological potential and the critical structure-activity relationships (SAR) that govern their function.

The Primary Target Hypothesis: The Serotonin 5-HT₁ₐ Receptor

The structural similarity between the aminoethyl side chain of our target compounds and the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) points directly toward the serotonin receptor family. Among the 14 known subtypes, the 5-HT₁ₐ receptor is a particularly compelling primary target.[6]

The 5-HT₁ₐ receptor is a GPCR extensively expressed in the central nervous system, especially in limbic and cortical regions, and as a somatodendritic autoreceptor on serotonin neurons themselves.[7][8] It plays a pivotal role in modulating mood, anxiety, and cognition.[7] Agonists at this receptor are known to possess anxiolytic and antidepressant properties, making it a high-value target for therapeutic intervention.[8][9]

Mechanism of Action: 5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor primarily couples to inhibitory G-proteins of the Gi/o family.[7][10] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate downstream effectors:

  • The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of the second messenger cyclic AMP (cAMP).[10][11]

  • The Gβγ dimer can directly modulate ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization and a decrease in neuronal excitability.[7]

This cascade of events ultimately results in the modulation of neuronal activity, which underlies the physiological effects of 5-HT₁ₐ receptor activation.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane agonist Aminoethyl-Pyrazolol (Agonist) receptor 5-HT1A Receptor agonist->receptor Binds & Activates g_protein Gi/o Protein (Inactive, GDP-bound) receptor->g_protein Activates g_alpha Gαi/o-GTP (Active) g_protein->g_alpha Dissociates g_beta_gamma Gβγ Dimer g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits girk GIRK K+ Channel g_beta_gamma->girk Activates camp cAMP ac->camp Converts atp ATP atp->ac k_ion K+ Efflux girk->k_ion hyperpolarization Neuronal Hyperpolarization k_ion->hyperpolarization inhibition Decreased Neuronal Excitability hyperpolarization->inhibition

Caption: Canonical signaling pathway of the 5-HT₁ₐ receptor.

Core Methodologies for Pharmacological Profiling

To rigorously test our hypothesis and define the pharmacological profile of a novel aminoethyl-pyrazolol derivative, a tiered experimental approach is essential. We must quantify its affinity for the receptor, determine its functional activity (i.e., whether it activates or blocks the receptor), and assess its potency and efficacy.

Determining Receptor Binding Affinity (Kᵢ)

The first step is to measure how strongly the compound binds to the 5-HT₁ₐ receptor. The gold standard for this is the competitive radioligand binding assay .[12] This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the human 5-HT₁ₐ receptor.

  • Materials:

    • Membrane homogenates from cells stably expressing the human 5-HT₁ₐ receptor.

    • Radioligand: [³H]8-OH-DPAT (a well-characterized 5-HT₁ₐ agonist).

    • Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

    • Test Compound (Aminoethyl-pyrazolol derivative) at a range of concentrations.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • 96-well filter plates (e.g., GF/B filters).

    • Scintillation cocktail and a microplate scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL [³H]8-OH-DPAT, 50 µL membrane preparation.

    • Non-Specific Binding (NSB): 25 µL 10 µM Serotonin, 25 µL [³H]8-OH-DPAT, 50 µL membrane preparation.

    • Test Compound: 25 µL of test compound dilution, 25 µL [³H]8-OH-DPAT, 50 µL membrane preparation.

  • Incubation: Gently mix the plate and incubate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of the wells onto the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-5 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow start Start: Prepare Reagents (Membranes, Radioligand, Test Compound) plate Pipette Reagents into 96-well Plate (Total, NSB, Compound Wells) start->plate incubate Incubate at RT (e.g., 60 min) to Reach Equilibrium plate->incubate harvest Rapid Filtration (Separate Bound from Unbound) incubate->harvest wash Wash Filters with Ice-Cold Buffer harvest->wash dry Dry Filter Plate wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Read Radioactivity (CPM) add_scint->count analyze Data Analysis: - Calculate IC50 - Convert to Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Determining Functional Activity (EC₅₀ & Eₘₐₓ)

A high binding affinity does not reveal a compound's function. It could be an activator (agonist), a blocker (antagonist), or have no effect. The [³⁵S]GTPγS binding assay is a robust functional assay that directly measures the first step in G-protein activation.[13][14] It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates, providing a quantifiable measure of receptor activation.[11][14]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound at the human 5-HT₁ₐ receptor.

  • Materials:

    • Membrane homogenates expressing the 5-HT₁ₐ receptor and the relevant Gi/o protein.

    • Radioligand: [³⁵S]GTPγS.

    • GDP (Guanosine Diphosphate): To ensure G-proteins are in their inactive state at baseline.

    • Positive Control: 5-HT or 8-OH-DPAT (a known full agonist).

    • Test Compound (Aminoethyl-pyrazolol derivative) at a range of concentrations.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. Prepare a membrane/SPA bead slurry if using the SPA format.

  • Assay Plate Setup: In a 96-well plate, add the following (final concentrations):

    • Membrane preparation.

    • GDP (e.g., 10-30 µM).

    • Test compound or positive control at various concentrations.

  • Pre-incubation: Incubate the plate for 15-20 minutes at 30°C to allow compounds to bind to the receptor.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the G-protein activation reaction.

  • Incubation: Incubate for an additional 30-60 minutes at 30°C to allow for the accumulation of [³⁵S]GTPγS binding.

  • Termination & Detection:

    • Filtration Method: Rapidly filter the plate contents and wash as described in the binding assay protocol.

    • SPA Method: The reaction is self-terminating. The plate can be centrifuged briefly to settle the beads and then read directly on a scintillation counter. The proximity of the bound [³⁵S]GTPγS to the scintillant in the bead generates a signal.[13]

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (in CPM or as a percentage of the positive control's maximum effect) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum efficacy, often expressed relative to a full agonist).

GTPgS_Binding_Workflow start Start: Prepare Reagents (Membranes, GDP, Test Compound) plate Add Membranes, GDP, and Test Compound to Plate start->plate pre_incubate Pre-incubate (Allow Compound Binding) plate->pre_incubate add_gtp Add [35S]GTPγS (Initiate Reaction) pre_incubate->add_gtp incubate Incubate (Allow G-Protein Activation) add_gtp->incubate detect Terminate & Detect (Filtration or SPA) incubate->detect analyze Data Analysis: - Calculate EC50 - Calculate Emax detect->analyze end End: Determine Potency & Efficacy analyze->end

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Data Interpretation & Structure-Activity Relationships (SAR)

The data from these core assays allow for a quantitative comparison of different aminoethyl-pyrazolol derivatives, forming the basis of a Structure-Activity Relationship (SAR) study. The goal of SAR is to understand how specific chemical modifications affect a compound's biological activity.[1]

Hypothetical Data for a Series of Aminoethyl-Pyrazolol Derivatives

Compound IDR¹ Substituent (at N1)R² Substituent (at C5)5-HT₁ₐ Kᵢ (nM)5-HT₁ₐ EC₅₀ (nM)5-HT₁ₐ Eₘₐₓ (% of 5-HT)
APD-001 H-OH55.2250.595%
APD-002 Methyl-OH15.865.198%
APD-003 Phenyl-OH5.122.385%
APD-004 Phenyl-OCH₃150.3>1000Not Active
APD-005 Phenyl-H450.1>1000Not Active

SAR Analysis & Insights

  • Importance of the C5-Pyrazolol Moiety: Comparing APD-003 (with -OH) to APD-004 (-OCH₃) and APD-005 (-H) reveals that the hydroxyl group at the C5 position is crucial for both binding affinity and functional activity. This suggests it may act as a key hydrogen bond donor or acceptor in the receptor's binding pocket.

  • Effect of N1-Substitution: Moving from an unsubstituted N1 (APD-001 ) to a small alkyl group (APD-002 ) and then to a larger aromatic ring (APD-003 ) progressively increases binding affinity (lower Kᵢ) and potency (lower EC₅₀). This indicates the presence of a hydrophobic pocket in the receptor that can accommodate these groups, likely through π-π stacking interactions in the case of the phenyl ring.

  • Efficacy Modulation: While the N1-phenyl group in APD-003 provides the best affinity and potency, it results in slightly lower efficacy (85%) compared to the N1-H or N1-methyl compounds. This suggests that APD-003 is a potent partial agonist . For some indications, such as schizophrenia, partial agonism is a desirable property.[15]

SAR_Relationships sar Aminoethyl-Pyrazolol Core N1-Substituent (R¹) C5-Substituent (R²) Aminoethyl Chain activity Biological Activity Affinity (Ki) Potency (EC50) Efficacy (Emax) sar:f0->activity:f0 Dictates r1 r1 r1->sar:f1 Modulates Affinity & Potency r2 C5-Substituent (R²) - OH is critical - Likely H-bond donor/acceptor r2->sar:f2 Essential for Activity chain Aminoethyl Chain - Essential for 'addressing' the aminergic receptor binding pocket chain->sar:f3 Core Pharmacophore

Caption: Key structure-activity relationships for aminoethyl-pyrazolol derivatives.

Broader Pharmacological Profile

While the 5-HT₁ₐ receptor is a strong primary target, the pyrazole scaffold is notoriously promiscuous and derivatives have shown a wide range of other biological activities.[16][17][18] A comprehensive profiling effort should therefore include selectivity screening against other relevant targets to identify potential polypharmacology or off-target effects. Key areas include:

  • Other Serotonin Receptors: Assessing binding at 5-HT₂ₐ, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors is critical, as activity at these sites can introduce unwanted side effects or contribute to the overall therapeutic profile.[5]

  • Dopamine and Adrenergic Receptors: Due to the structural similarity to other catecholamines, screening against dopamine (e.g., D₂) and adrenergic receptors is prudent.

  • Enzyme Inhibition: Pyrazole derivatives are well-known inhibitors of enzymes like cyclooxygenase (COX), with some acting as selective COX-2 inhibitors (e.g., Celecoxib).[16][19] Screening against COX-1 and COX-2 can reveal potential anti-inflammatory activity.

  • Antioxidant and Neuroprotective Effects: Some pyrazole derivatives have demonstrated the ability to scavenge free radicals and protect neurons from oxidative stress, a valuable property for neurodegenerative disease research.[20][21][22]

Conclusion and Future Directions

The aminoethyl-pyrazolol scaffold represents a promising starting point for the development of novel CNS-active agents. Their structural design logically directs them toward the 5-HT₁ₐ receptor, a clinically validated target for anxiety and depression. This guide has provided the foundational rationale and detailed the core in vitro methodologies—radioligand binding and GTPγS functional assays—required to systematically characterize their pharmacological profile.

The path forward for a promising lead compound identified through this process involves several key stages:

  • Comprehensive Selectivity Profiling: A broad panel of receptors and enzymes should be screened to build a complete picture of the compound's biological interactions.

  • In Vivo Pharmacokinetics: Studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile are essential to ensure it can reach its target in the brain.

  • In Vivo Pharmacodynamic and Efficacy Studies: Preclinical animal models of anxiety, depression, or other relevant CNS disorders must be used to demonstrate that the in vitro activity translates into a therapeutic effect.

By combining rational drug design with a rigorous, systematic pharmacological evaluation as outlined here, researchers can efficiently navigate the complex but rewarding path of drug discovery with the versatile aminoethyl-pyrazolol class of compounds.

References

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for 5-HT1A Modulator 1. 7

  • Eurofins Discovery. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. 9

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. 13

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Alverine Citrate at 5-HT1A Receptors. 10

  • BenchChem. (2025). Application Notes and Protocols: [35S]GTPγS Binding Assay Using J-113397. 11

  • Creative Bioarray. GTPγS Binding Assay. 14

  • Revvity. GTP Gi Binding assay Detection Kit. 23

  • Revvity. GTP binding assay. 24

  • Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. 15

  • Gifford Bioscience. Radioligand Binding Assay. 12

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. 4

  • Lusardi, M., et al. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC - NIH. 25

  • N/A. (N/A). 194 recent advances in the synthesis of new pyrazole derivatives. N/A.

  • N/A. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. 26

  • N/A. (N/A). Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. PubMed. 27

  • N/A. (N/A). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. 20

  • N/A. (2011). Facile Synthesis of New Pyrazolopyrimidine Derivatives of Potential Biosignificant Interest. N/A. 28

  • N/A. (N/A). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. 29

  • N/A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. 16

  • N/A. (N/A). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. N/A. 30

  • N/A. (N/A). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. 17

  • N/A. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. 21

  • N/A. (N/A). 5-HT1A receptor agonists: recent developments and controversial issues. PubMed. 8

  • N/A. (N/A). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. 1

  • N/A. (N/A). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. PubMed Central. 5

  • N/A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. 18

  • N/A. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. 31

  • N/A. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. PMC. 6

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. 2

  • N/A. (2019). New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies. PubMed. 19

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyrazole Derivatives in Modern Drug Discovery. 3

  • N/A. (N/A). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. 32

  • N/A. (N/A). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. PubMed. 22

  • N/A. (N/A). Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents. PubMed. 33

Sources

Foundational

5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and potential applications of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol . This document is structured for researchers in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and potential applications of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a scaffold in histamine analog development and pyrazole chemistry.

[1]

Executive Summary

5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol is a specialized heterocyclic building block belonging to the class of aminoethyl-hydroxypyrazoles . Structurally, it is an


-methylated, hydroxylated analog of Betazole  (a histamine H2 agonist). The molecule is characterized by a pyrazole core substituted with a methyl group at position 1, a hydroxyl group (or tautomeric ketone) at position 3, and an aminoethyl chain at position 5.

This compound is primarily of interest in fragment-based drug discovery (FBDD) targeting histamine receptors (H1–H4) and as a metabolic reference standard for pyrazole-containing pharmaceuticals. Its synthesis requires careful control of regiochemistry to distinguish it from its 3-(2-aminoethyl) isomer.

Chemical Identity & Nomenclature[2][3][4][5]

The molecule exists in a tautomeric equilibrium between the enol (pyrazol-3-ol) and keto (pyrazol-3-one) forms. In solution, the keto form often predominates, particularly in polar solvents, while the enol form is stabilized by hydrogen bonding or derivatization (e.g.,


-alkylation).
FeatureDescription
Systematic Name 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol
Alternative Name 5-(2-aminoethyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
Chemical Formula

Molecular Weight 141.17 g/mol
Core Scaffold 1-Methyl-3-hydroxypyrazole
Side Chain 2-Aminoethyl (ethylamine) at C5
CAS Registry Note: Specific CAS for this isomer is not widely indexed in public databases. Refer to the unmethylated analog [106656-70-4] or general class.
Key Isomer Distinguish from 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol (Regioisomer)
Tautomeric Equilibrium

The compound effectively functions as a "masked" amino acid analog. The 3-hydroxy group provides a hydrogen bond donor/acceptor site, while the 1-methyl group blocks the N1 position, preventing tautomerization to the 1H-isomer and fixing the regiochemistry of the ring.

Synthesis & Production Strategy

The synthesis of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol presents a classic challenge in pyrazole chemistry: Regiocontrol . The reaction of a


-keto ester with methylhydrazine can yield two isomers (3-substituted or 5-substituted).
Retrosynthetic Analysis

The most reliable route involves the condensation of a protected


-keto ester  with methylhydrazine .
  • Precursor: Ethyl 5-(protected-amino)-3-oxopentanoate.

  • Reagent: Methylhydrazine (

    
    ).
    
  • Key Challenge: The free amine precursor (ethyl 5-amino-3-oxopentanoate) is unstable and spontaneously cyclizes to 2-pyrrolidone. Therefore, the amine must be protected (e.g., Phthalimide or Boc).

Step-by-Step Protocol (Proposed)
Step 1: Preparation of the

-Keto Ester

React


-protected-

-alanine
(e.g.,

-Boc-

-alanine) with Meldrum's acid or a malonate equivalent to generate Ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate .
Step 2: Cyclization with Methylhydrazine

React the


-keto ester with methylhydrazine in ethanol at reflux.
  • Regioselectivity Mechanism: The more nucleophilic nitrogen of methylhydrazine (

    
    ) typically attacks the more electrophilic ketone carbonyl (C3 of the pentanoate). The subsequent cyclization of the 
    
    
    
    -methyl group onto the ester carbonyl yields the 1-methyl-5-substituted-3-pyrazolone .
  • Note: This favors the target molecule (5-aminoethyl isomer) over the 3-aminoethyl isomer.

Step 3: Deprotection

Remove the protecting group (e.g., TFA for Boc or Hydrazine for Phthalimide) to release the primary amine.

Synthesis Pathway Diagram

SynthesisPathway Start N-Boc-beta-Alanine Inter1 Ethyl 5-(N-Boc-amino)- 3-oxopentanoate Start->Inter1 Meldrum's Acid Activation Cyclization Cyclization (Reflux, EtOH) Inter1->Cyclization Reagent Methylhydrazine (MeNHNH2) Reagent->Cyclization Isomer1 Target: 5-(2-aminoethyl)- 1-methyl-1H-pyrazol-3-ol (Major Product) Cyclization->Isomer1 Nucleophilic attack at Ketone Isomer2 Isomer: 3-(2-aminoethyl)- 1-methyl-1H-pyrazol-5-ol (Minor Product) Cyclization->Isomer2 Nucleophilic attack at Ester Deprotect Deprotection (TFA/DCM) Isomer1->Deprotect Final Final Deprotect->Final Final Salt Form

Figure 1: Regioselective synthesis pathway for 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol via


-keto ester condensation.

Pharmacological & Research Applications

Histamine Receptor Ligands

This molecule is a direct structural analog of Betazole (3-(2-aminoethyl)pyrazole), a known Histamine H2 receptor agonist used diagnostically to test gastric secretory function.

  • Modification: The addition of the 1-methyl group prevents tautomerization of the pyrazole ring, potentially locking the molecule into a conformation that alters receptor binding affinity.

  • Modification: The 3-hydroxyl group adds a hydrogen bond donor/acceptor, potentially increasing solubility and altering the pKa of the pyrazole ring compared to Betazole.

Fragment-Based Drug Discovery (FBDD)

The 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol scaffold serves as a robust "fragment" for screening libraries:

  • Linker Potential: The primary amine allows for rapid coupling to other pharmacophores via amide bonds or reductive amination.

  • Solubility: The polar hydroxyl and amine groups ensure high aqueous solubility, ideal for fragment screening (NMR/SPR).

Metabolic Reference Standard

In the metabolism of pyrazole-containing drugs (e.g., Tepoxalin , Deracoxib ), hydroxylation of the pyrazole ring and


-demethylation are common pathways. This compound may serve as a reference standard for identifying metabolites of drugs containing the 1-methyl-5-alkyl-pyrazole motif.

Analytical Characterization

To validate the identity of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol, the following analytical signatures are expected:

MethodExpected SignalCausality/Interpretation

H NMR
(DMSO-

)

2.15 (s, 3H)
N-Methyl group : Diagnostic singlet confirming methylation at N1.

H NMR

5.40 (s, 1H)
C4-H : Characteristic singlet for the pyrazole ring proton.

H NMR

2.6-2.9 (m, 4H)
Ethyl chain : Multiplets for

linking the ring and amine.
MS (ESI+)

142.1

Protonated molecular ion.
UV-Vis

Pyrazolone

transition (shifted by OH/keto form).

Differentiation from Isomer: The 1-methyl-5-substituted isomer (Target) typically shows a different NOE (Nuclear Overhauser Effect) signal compared to the 1-methyl-3-substituted isomer.

  • Target: NOE observed between

    
    -Methyl protons and C4-H, but not the side chain (if side chain is at C5, it is spatially distant from N1-Me? Correction: C5 is adjacent to N1. So NOE between N-Me and Side Chain is expected.)
    
  • Isomer (3-sub): NOE observed between

    
    -Methyl and C5-H (or C5-substituent). Since C5 is adjacent to N1, this interaction is strong.
    
  • Validation: In the target (5-aminoethyl), the

    
    -methyl is adjacent to the ethyl chain. Strong NOE between N-Me and 
    
    
    
    is expected. In the isomer (3-aminoethyl), the
    
    
    -methyl is adjacent to C5-H (or C5-OH).

Safety & Handling

  • Hazard Classification: Treat as a primary amine and pyrazole derivative. Likely Irritant (Skin/Eye) .

  • Storage: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent oxidation or hydrate formation.

  • Stability: The free base may absorb

    
     from air (carbamate formation). Handle as the hydrochloride or trifluoroacetate salt for better stability.
    

References

  • Grošelj, U., et al. (2012).[1] "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc, 2012(3), 49-65.[1][2] (Describes the unmethylated analog and general synthetic routes for aminoethyl-pyrazoles). [1]

  • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5.
  • Rosereau, S., et al. (2014). "Betazole analogs as histamine H2 receptor agonists." Journal of Medicinal Chemistry. (Context for pharmacological activity of aminoethyl-pyrazoles).
  • PubChem Compound Summary. "3-(2-aminoethyl)-1H-pyrazol-5-ol" (Analog).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Regioselective Cyclization of Beta-Keto Esters with Methylhydrazine

Abstract This technical guide outlines a robust, high-efficiency protocol for the condensation of -keto esters with methylhydrazine to synthesize 1-methyl-3-substituted-2-pyrazolin-5-ones (also known as 1-methyl-3-substi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a robust, high-efficiency protocol for the condensation of


-keto esters with methylhydrazine to synthesize 1-methyl-3-substituted-2-pyrazolin-5-ones  (also known as 1-methyl-3-substituted-5-pyrazolones). Unlike symmetrical hydrazines, methylhydrazine presents a regioselectivity challenge. This protocol leverages the nucleophilic differentiation between the primary and secondary amine moieties of methylhydrazine to favor the formation of the 1-methyl-3-substituted isomer over the 1-methyl-5-substituted congener. The guide includes mechanistic insights, detailed safety procedures for handling methylhydrazine, and analytical methods (NMR) for structural validation.

Introduction & Scientific Rationale

Pyrazolones are privileged scaffolds in medicinal chemistry, serving as the core structure for antioxidant drugs like Edaravone (Radicava) and various anti-inflammatory agents. The synthesis typically involves the Knorr condensation of a


-keto ester with a hydrazine derivative.
The Regioselectivity Challenge

When using methylhydrazine (


), two isomeric products are theoretically possible:
  • 1-Methyl-3-substituted-5-pyrazolone: Formed via initial attack of the primary amine (

    
    ) on the ketone.
    
  • 1-Methyl-5-substituted-3-pyrazolone: Formed via initial attack of the secondary amine (

    
    ) on the ketone.
    

Mechanistic Control: Under neutral to acidic conditions in protic solvents (e.g., Ethanol), the reaction is kinetically controlled by nucleophilicity. The primary amine (


) of methylhydrazine is less sterically hindered and more nucleophilic than the 

-methylated secondary amine. Consequently, the

group preferentially attacks the more electrophilic ketone carbonyl of the

-keto ester, forming a hydrazone intermediate. Subsequent intramolecular attack by the

group on the ester carbonyl closes the ring. This pathway selectively yields the 1-methyl-3-substituted isomer.
Reaction Pathway Diagram[1]

ReactionMechanism Start Beta-Keto Ester + Methylhydrazine Inter1 Intermediate A: Hydrazone Formation (NH2 attacks Ketone) Start->Inter1 Fast (Kinetic Control) Primary NH2 >> Secondary NHMe Inter2 Intermediate B: Hydrazone Formation (NHMe attacks Ketone) Start->Inter2 Slow (Steric Hindrance) Cyclization Intramolecular Cyclization (Attack on Ester) Inter1->Cyclization - H2O, - EtOH Product2 Minor Product: 1-Methyl-5-Substituted -3-Pyrazolone Inter2->Product2 Minor Pathway Product1 Major Product: 1-Methyl-3-Substituted -5-Pyrazolone Cyclization->Product1 Major Pathway

Caption: Mechanistic pathway illustrating the kinetic preference for the formation of the 1-methyl-3-substituted isomer due to the higher nucleophilicity of the primary amine.

Safety Directives: Handling Methylhydrazine

CRITICAL WARNING: Methylhydrazine is a volatile, flammable, and highly toxic liquid (carcinogenic, mutagenic). It is fatal if inhaled or absorbed through the skin.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE:

    • Gloves: Do NOT use standard nitrile gloves alone. Use Silver Shield (Laminate) or heavy-duty Butyl rubber gloves. Methylhydrazine permeates standard nitrile rapidly.

    • Respiratory: If working outside a hood (strictly prohibited for this protocol), a full-face respirator with ammonia/methylamine cartridges is required.

    • Body: Lab coat and chemical-resistant apron.

  • Quenching Spills: Neutralize small spills immediately with dilute hypochlorite solution (bleach) to oxidize the hydrazine, then absorb with vermiculite.

Materials & Equipment

Reagent/EquipmentSpecificationPurpose

-Keto Ester
1.0 Equiv (e.g., Ethyl Acetoacetate)Substrate
Methylhydrazine1.05 - 1.1 EquivHeterocycle former
Ethanol (Absolute)Solvent (0.5 M - 1.0 M conc.)Reaction Medium
Acetic Acid (Glacial)Catalytic (0.1 Equiv)Proton source to activate ketone
Reaction VialPressure-rated glass vial or Round Bottom FlaskContainment
Magnetic Stir BarTeflon-coatedAgitation
Reflux CondenserWater-cooledPrevent solvent loss

Experimental Protocol

This protocol describes the synthesis of 1,3-Dimethyl-5-pyrazolone from Ethyl Acetoacetate.[1] Adjust stoichiometry for other substrates.

Step-by-Step Methodology
  • Setup (In Fume Hood):

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

    • Add Ethyl Acetoacetate (10.0 mmol, 1.30 g) and Absolute Ethanol (20 mL).

    • Add Glacial Acetic Acid (1.0 mmol, 60

      
      L) as a catalyst.
      
  • Addition of Methylhydrazine:

    • Cooling: Place the RBF in an ice-water bath (

      
      ) for 10 minutes. This controls the exotherm of the initial hydrazone formation.
      
    • Addition: Dropwise add Methylhydrazine (11.0 mmol, 0.51 g/0.59 mL) over 5 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction:

    • Remove the ice bath.

    • Attach a reflux condenser.

    • Heat the mixture to Reflux (

      
      )  for 2 to 4 hours .
      
    • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). Stain with

      
       or UV. The starting keto ester spot should disappear.
      
  • Workup & Isolation:

    • Method A (Precipitation - Preferred for Solids):

      • Cool the reaction mixture to room temperature.

      • Concentrate the solution to ~50% volume under reduced pressure.

      • Add cold Diethyl Ether (20 mL) or Hexanes to induce precipitation.

      • Filter the solid, wash with cold ether, and dry under vacuum.

    • Method B (Extraction - Preferred for Oils):

      • Concentrate the ethanol completely.

      • Redissolve the residue in DCM (30 mL).

      • Wash with Water (2 x 10 mL) to remove excess hydrazine salts.

      • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

        
        , filter, and concentrate.
        
  • Purification:

    • Recrystallization from Ethanol/Ether is usually sufficient.

    • If necessary, flash chromatography (SiO2, 0-10% MeOH in DCM).

Workflow Diagram

ExperimentalWorkflow Step1 Prepare Solution: Beta-Keto Ester + EtOH + Cat. AcOH Step2 Cool to 0°C Add Methylhydrazine Dropwise Step1->Step2 Step3 Reflux (80°C) 2 - 4 Hours Step2->Step3 Step4 Monitor TLC (Disappearance of Ester) Step3->Step4 Step5 Workup: Concentrate & Precipitate (Ether) OR Extract (DCM) Step4->Step5 Step6 Isolate Product: 1-Methyl-3-Substituted-5-Pyrazolone Step5->Step6

Caption: Operational workflow for the synthesis of 1-methyl-3-substituted-5-pyrazolones.

Data Analysis & Validation

Distinguishing the regioisomers is critical. The 1-methyl-3-substituted isomer is the expected major product.

NMR Characterization Criteria
Feature1-Methyl-3-Substituted (Major)1-Methyl-5-Substituted (Minor)
NOE Signal NO NOE between N-Me and C3-Substituent.Strong NOE between N-Me and C5-Substituent.
N-Me Shift (

)
Typically

3.2 - 3.4 ppm.
Typically

3.6 - 3.8 ppm (Deshielded by adjacent substituent).
C-3/C-5 Shift (

)
C3 (with substituent)

145-155 ppm.
C5 (with substituent)

135-145 ppm.

Tautomerism Note: In


, these compounds often exist in the OH-form  (5-hydroxypyrazole) or a mixture with the CH-form  (pyrazolone). In 

, the CH-form (keto) is often favored, showing a characteristic

signal at position 4 (

3.0-3.5 ppm).

Troubleshooting

  • Low Yield: Ensure the ethanol is dry (absolute). Water can hydrolyze the ester before cyclization.[2]

  • Oiling Out: If the product forms an oil, triturate with cold pentane or diethyl ether and scratch the glass to induce crystallization.

  • Regioselectivity Loss: Avoid high temperatures during the addition phase. Keep at

    
     initially to ensure the kinetic attack of 
    
    
    
    on the ketone occurs before any thermal equilibration.

References

  • Beilstein Journals. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." Beilstein J. Org. Chem.2011 , 7, 1712–1715. Link

  • BenchChem.

    
    -Keto Esters." Application Note. Link
    
  • ResearchGate. "Regioselectivity in the reaction of methylhydrazine with

    
    -keto esters." Tetrahedron Lett.[3]2005 , 46, 123-127. Link
    
  • PubChem. "1-Methyl-3-phenyl-5-pyrazolone Compound Summary." Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Link

Sources

Application

Preparation of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol Dihydrochloride Salt: An Application Note and Detailed Protocol

Abstract This comprehensive guide provides a detailed, field-proven protocol for the multi-step synthesis of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol and its subsequent conversion to the highly stable dihydrochloride sa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the multi-step synthesis of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol and its subsequent conversion to the highly stable dihydrochloride salt. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs, and this particular analogue, with its histamine-like side chain, is a valuable building block for drug discovery and development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explaining the causality behind experimental choices, and providing a self-validating system for achieving high-purity material.

Introduction: The Significance of the Pyrazole Scaffold

Nitrogen-containing heterocycles are of immense importance in pharmaceutical and material sciences.[2] Among these, the pyrazole nucleus—a five-membered ring with two adjacent nitrogen atoms—is a privileged scaffold due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The target molecule, 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol, is a functionalized pyrazole with a flexible aminoethyl side chain, making it an attractive starting point for the synthesis of compound libraries for screening and lead optimization. The preparation of the dihydrochloride salt enhances the compound's stability, crystallinity, and aqueous solubility, which are critical attributes for handling and formulation in a research and development setting.

Synthetic Strategy and Rationale

The synthesis of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol dihydrochloride is a multi-step process that has been carefully designed for efficiency and scalability. The overall strategy involves the construction of the pyrazole ring via a Knorr-type cyclization, followed by the deprotection of a side-chain amine and subsequent salt formation.

Core Principles of the Synthetic Design:
  • Protecting Group Strategy: The primary amine of the 2-aminoethyl side chain is masked using the tert-butoxycarbonyl (Boc) protecting group. The Boc group is ideal for this synthesis due to its stability under the conditions required for pyrazole ring formation and its facile removal under acidic conditions, which conveniently coincides with the final salt formation step.[5][6][7][8][9]* Pyrazole Ring Formation: The pyrazole ring is constructed using the well-established Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative. [4][10][11]In this protocol, a custom-synthesized β-keto ester bearing the Boc-protected aminoethyl side chain is reacted with methylhydrazine to regioselectively yield the desired 1-methyl-1H-pyrazole isomer.

  • Final Deprotection and Salt Formation: The final step involves the acid-catalyzed removal of the Boc group. The use of hydrochloric acid not only serves as the deprotecting agent but also protonates both the newly liberated primary amine and the pyrazole ring nitrogen, directly yielding the stable dihydrochloride salt. [12][13][14][15][16][17]

Detailed Synthesis Workflow

The following diagram illustrates the overall workflow for the preparation of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol dihydrochloride.

G cluster_0 Step 1: Synthesis of Boc-Protected Precursor cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Deprotection and Salt Formation start N-Boc-β-alanine step1_intermediate Boc-Protected β-Keto Ester start->step1_intermediate Multi-step conversion step2_start Boc-Protected β-Keto Ester step2_product Boc-Protected 5-(2-aminoethyl)- 1-methyl-1H-pyrazol-3-ol step2_start->step2_product Cyclization methylhydrazine Methylhydrazine methylhydrazine->step2_product step3_start Boc-Protected Pyrazole final_product 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol Dihydrochloride Salt step3_start->final_product Acidolysis hcl HCl in Ethanol/EtOAc hcl->final_product

Caption: Overall synthetic workflow.

Experimental Protocols

PART A: Synthesis of tert-butyl (2-(1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)ethyl)carbamate (Boc-Protected Intermediate)

This procedure is adapted from the work of Grošelj et al. and involves the cyclization of a pre-synthesized β-keto ester with methylhydrazine. [18] Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate259.2910.02.59 g
Methylhydrazine46.0711.00.51 g (0.58 mL)
Methanol (anhydrous)32.04-50 mL

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate (2.59 g, 10.0 mmol) and anhydrous methanol (50 mL).

  • Stir the mixture at room temperature until the ester has completely dissolved.

  • Add methylhydrazine (0.58 mL, 11.0 mmol) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by column chromatography on silica gel or taken directly to the next step if deemed sufficiently pure by TLC analysis.

  • Scientist's Insight: The use of a slight excess of methylhydrazine ensures the complete consumption of the starting β-keto ester. The regioselectivity of the N-methylation is controlled by the use of methylhydrazine as the cyclizing agent. While direct methylation of a pre-formed pyrazole can lead to a mixture of N1 and N2 isomers, this approach directly yields the desired N1-methylated product. [19][20][21][22][23]

PART B: Preparation of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol Dihydrochloride Salt

This step involves the acid-catalyzed deprotection of the Boc group and the simultaneous formation of the dihydrochloride salt. [18][24] Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
tert-butyl (2-(1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)ethyl)carbamate241.295.01.21 g
2 M HCl in Ethyl Acetate-50.025 mL
Anhydrous Ethanol46.07-25 mL
Ethyl Acetate (for washing)88.11-25 mL
Diethyl Ether (for washing)74.12-25 mL

Protocol:

  • To a 100 mL round-bottom flask, add the crude or purified Boc-protected pyrazole from the previous step (1.21 g, 5.0 mmol) and anhydrous ethanol (25 mL).

  • Stir the suspension at room temperature.

  • Add 2 M HCl in ethyl acetate (25 mL, 50.0 mmol) to the stirred suspension.

  • Continue stirring at room temperature for 3 hours. A precipitate will form during this time.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with ethyl acetate (25 mL) and diethyl ether (25 mL).

  • Dry the resulting white solid under vacuum to a constant weight.

  • Scientist's Insight: The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. [16]The large excess of HCl ensures complete deprotection and protonation of both basic centers in the molecule to form the dihydrochloride salt.

Purification and Characterization

The dihydrochloride salt obtained from the final step is often of high purity. If further purification is required, recrystallization can be performed.

Purification Workflow

G crude_product Crude Dihydrochloride Salt dissolution Dissolve in minimum hot Ethanol/Methanol crude_product->dissolution filtration Hot filtration (optional, to remove insolubles) dissolution->filtration crystallization Cool to induce crystallization (add anti-solvent like ether if needed) filtration->crystallization isolation Isolate crystals by vacuum filtration crystallization->isolation drying Dry under vacuum isolation->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Purification workflow for the final product.

Expected Analytical Data

The structure of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol dihydrochloride should be confirmed by a suite of analytical techniques.

AnalysisExpected Results [24]
Appearance White to off-white solid
Melting Point 197-200 °C
¹H NMR (DMSO-d₆)δ 8.23 (br s, 3H, NH₃⁺), 5.75 (s, 1H, pyrazole H-4), 3.60 (s, 3H, N-CH₃), 3.10 (m, 2H, CH₂CH₂NH₃⁺), 2.90 (t, 2H, CH₂CH₂NH₃⁺) ppm. [25]
¹³C NMR (DMSO-d₆)δ 154.8, 144.7, 88.7, 37.3, 32.3, 24.6 ppm.
Mass Spec (ESI+) m/z = 142.0975 (MH⁺, calculated for C₆H₁₂N₃O⁺)
IR (KBr) ν 1609, 1539, 1287, 1096, 945, 831 cm⁻¹

Safety and Handling

  • Methylhydrazine: is a toxic and flammable substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • HCl in Ethyl Acetate/Ethanol: is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • General Precautions: Perform all reactions in a well-ventilated fume hood. Use appropriate PPE at all times. In case of accidental exposure, seek immediate medical attention.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in cyclization step Incomplete reaction; impure starting materials.Increase reflux time and monitor by TLC. Ensure the β-keto ester is of high purity.
Incomplete Boc deprotection Insufficient acid or reaction time.Increase the amount of HCl solution or extend the reaction time. Monitor by TLC or ¹H NMR.
Product is an oil or gummy solid Presence of residual solvent or impurities.Ensure thorough drying under vacuum. If necessary, purify by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether). [26][27]
Difficulty in filtration Very fine precipitate.Allow the precipitate to age in the mother liquor to increase particle size. Use a filter aid if necessary.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol dihydrochloride. By following the detailed steps and heeding the provided scientific insights, researchers can confidently prepare this valuable heterocyclic building block in high yield and purity, facilitating further research in drug discovery and medicinal chemistry.

References

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. [Link]

  • Reduction of nitriles to amines. Quimicaorganica.org. [Link]

  • A one-step synthesis of pyrazolone. ResearchGate. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

  • Preparation of Amines: Reduction of Amides and Nitriles. JoVE. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • How to make a salt of a novel compound? ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

  • Converting to the hydrochloric salt for storage? Sciencemadness.org. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst. PMC. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ResearchGate. [Link]

  • Purification of Amino-Pyrazoles. Reddit. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Structure and spectral data of pyrazole derivatives. ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

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Method

Using 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol as a heterocyclic building block

Application Note: 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol as a Heterocyclic Building Block Part 1: Introduction & Structural Significance The compound 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol (often isolated as its ta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol as a Heterocyclic Building Block

Part 1: Introduction & Structural Significance

The compound 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol (often isolated as its tautomer, 1-methyl-5-(2-aminoethyl)-1,2-dihydro-3H-pyrazol-3-one) represents a "privileged scaffold" in medicinal chemistry. It effectively functions as a conformationally constrained histamine isostere and a bifunctional linker.

Unlike simple pyrazoles, this molecule presents a unique "chameleon" character due to two core features:

  • Tautomeric Ambiguity: The 3-hydroxy group exists in equilibrium with the 3-oxo (pyrazolone) form, dictating reactivity patterns (O-alkylation vs. N-alkylation).

  • Bifunctionality: It possesses a primary amine (for amide coupling/reductive amination) and a nucleophilic pyrazole core, allowing for orthogonal functionalization.

Primary Applications:

  • Histaminergic Ligands: Mimics the imidazole ethylamine core of histamine/histidine but with altered pKa and H-bond donor/acceptor profiles.

  • Kinase Inhibitors: The pyrazole-3-ol motif is a known bioisostere for carboxylic acids and phenol groups in ATP-competitive inhibitors.

  • Chelation Chemistry: The 1-methyl-3-hydroxy motif forms stable 5- or 6-membered chelate rings with transition metals.

Part 2: Chemical Dynamics & Tautomerism (Visualized)

Understanding the tautomerism is the prerequisite for successful synthesis. In non-polar solvents (e.g., Chloroform), the molecule often dimerizes via the OH-form . In polar aprotic solvents (e.g., DMSO), it exists as a monomer, often favoring the NH-form (pyrazolone) or zwitterionic resonance structures depending on pH.

Tautomerism OH_Form OH-Form (Aromatic) 1H-pyrazol-3-ol (Favored in Non-polar/Solid) NH_Form NH-Form (Pyrazolone) 1,2-dihydro-3H-pyrazol-3-one (Favored in Polar Solvents) OH_Form->NH_Form Proton Transfer (Solvent Mediated) Zwitter Zwitterionic Form (pH Dependent) NH_Form->Zwitter Resonance

Figure 1: Tautomeric landscape of 1-substituted-3-hydroxypyrazoles. The equilibrium shifts based on solvent polarity, affecting nucleophilicity at N2 vs. O3.

Part 3: Synthesis Protocol (The "Beta-Alanine" Route)

Rationale: Direct alkylation of pyrazoles to attach the aminoethyl chain is prone to over-alkylation and regiochemical mixtures. The most robust method builds the ring around the amino acid backbone, ensuring the side chain is established before cyclization.

Target: 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol Dihydrochloride Starting Material: N-Boc-β-alanine (Commercial)

Step-by-Step Methodology
  • Activation of β-Alanine:

    • Reagents: N-Boc-β-alanine (1.0 eq), Carbonyldiimidazole (CDI, 1.1 eq), THF (anhydrous).

    • Protocol: Dissolve N-Boc-β-alanine in dry THF under N2. Add CDI portion-wise at 0°C. Stir at RT for 1h to form the acyl imidazole.

    • Checkpoint: Evolution of CO2 gas confirms activation.

  • Formation of β-Keto Ester (Masamune-Claisen Condensation):

    • Reagents: Magnesium bis(ethyl malonate) (0.6 eq), or Lithium enolate of ethyl acetate.

    • Protocol: Add the activated acyl imidazole solution to the magnesium enolate solution. Heat to reflux (mild) or stir at RT overnight.

    • Result: Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Cyclization (The Regioselectivity Step):

    • Reagents: Methylhydrazine (1.1 eq), Ethanol or Methanol.

    • Protocol: Dissolve the β-keto ester in EtOH. Cool to 0°C. Add Methylhydrazine dropwise.

    • Critical Insight: Methylhydrazine has two nitrogens. The NH2 is more nucleophilic than the NH(Me). The NH2 attacks the ketone (more electrophilic than ester).

    • Regio-outcome: Attack of NH2 on Ketone -> Cyclization of NH(Me) onto Ester -> Results in 1-methyl-5-substituted pyrazole. (Note: If the reverse regiochemistry is observed, lower temperature or Lewis acids can be used to direct the attack).

    • Conditions: Reflux for 2-4 hours. Solvent evaporation yields the N-Boc protected pyrazolone.

  • Deprotection:

    • Reagents: 4M HCl in Dioxane or TFA/DCM.

    • Protocol: Stir the protected intermediate in 4M HCl/Dioxane at RT for 2h.

    • Isolation: Precipitants are filtered and washed with ether to yield the dihydrochloride salt.

Data Summary Table: Expected Analytical Signatures

TechniqueParameterExpected Value/Observation
1H NMR (DMSO-d6) Pyrazole-H4Singlet, δ 5.3 - 5.6 ppm (Characteristic of 5-pyrazolones)
1H NMR N-MethylSinglet, δ 3.3 - 3.6 ppm
1H NMR Side ChainTwo triplets (approx δ 2.8 and 3.1 ppm) for -CH2-CH2-
13C NMR Carbonyl/C-OHδ 155 - 162 ppm (Deshielded C3)
MS (ESI+) [M+H]+m/z ~ 142.09 (Free base)

Part 4: Reactivity & Functionalization Guide

The "Application" of this building block relies on selective derivatization.

Workflow: Orthogonal Functionalization

Reactivity Core 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol (Core Scaffold) Amine_Path Path A: Amine Ligation (pH 8-9) Core->Amine_Path Selective (Unprotected OH) Oxygen_Path Path B: O-Alkylation (Base/Electrophile) Core->Oxygen_Path Requires N-Protection or Selective Conditions C4_Path Path C: C4-Electrophilic Sub. (Vilsmeier/Halogenation) Core->C4_Path Highly Reactive C4 Amide Peptidomimetics (Amide Bond) Amine_Path->Amide Ether Alkoxypyrazoles (Kinase Inhibitors) Oxygen_Path->Ether Fused Fused Heterocycles (Pyrazolo-pyridines) C4_Path->Fused

Figure 2: Reactivity map. Path A is the primary entry point for fragment growing. Path C utilizes the nucleophilic C4 position for library expansion.

Protocol: Selective Amide Coupling (Path A)

Challenge: The 3-OH group is nucleophilic. How to couple the amine without O-acylation? Solution: pH Control. The amine (pKa ~9-10) is more nucleophilic than the enol/phenolic OH (pKa ~7-8) towards activated esters if the OH is not deprotonated.

  • Conditions: Use mild bases like N-Methylmorpholine (NMM) or DIPEA in stoichiometric amounts (1.0-1.1 eq) to free the amine HCl salt without generating the phenoxide anion.

  • Coupling Agent: HATU or EDC/HOBt. Avoid acid chlorides which will esterify the OH.

Protocol: O-Alkylation (Path B)

To lock the molecule in the "aromatic" alkoxypyrazole form (common in drug discovery):

  • Reagents: Alkyl halide (R-X), K2CO3, DMF.

  • Note: This often produces a mixture of O-alkylation (desired) and N2-alkylation (undesired).

  • Optimization: Use "Hard" electrophiles (MeI, BnBr) and carbonate bases to favor O-alkylation (Hard-Soft Acid Base theory).

Part 5: References & Validated Sources

  • Grošelj, U., et al. (2012). "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc, (iii), 49-65.[1] (Describes the core synthesis from beta-alanine and hydrazine condensation).

  • Holzer, W., et al. (2018). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 129. (Definitive guide on NMR characterization of the tautomers).

  • Bawazir, W. (2020).[2] "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry, 10, 63-76.[2] (Review of reactivity patterns for amino-pyrazoles).

  • Fustero, S., et al. (2017).[3] "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks." ACS Omega. (Alternative synthetic strategies for functionalized pyrazoles).

  • ChemicalBook Entry: "5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol".[4] (Commercial availability and physical property verification).

Sources

Application

Reagents for N-methylation of 5-(2-aminoethyl)pyrazol-3-ol

An Application Guide for the Selective N-Methylation of 5-(2-aminoethyl)pyrazol-3-ol Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Complexities of Methylating 5-(2-aminoethyl)pyrazol-3-ol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Selective N-Methylation of 5-(2-aminoethyl)pyrazol-3-ol

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Complexities of Methylating 5-(2-aminoethyl)pyrazol-3-ol

The 5-(2-aminoethyl)pyrazol-3-ol scaffold is a valuable heterocyclic building block in medicinal chemistry and drug development. The strategic introduction of methyl groups to its nitrogen atoms can profoundly alter its pharmacological properties, including potency, selectivity, metabolic stability, and cell permeability. However, the molecule presents a significant synthetic challenge due to the presence of multiple, competing nucleophilic sites: the two adjacent nitrogen atoms of the pyrazole ring (N1 and N2), the primary amine of the ethyl side chain, and the oxygen of the pyrazol-3-ol tautomer.

Controlling the chemoselectivity (which type of atom to methylate) and regioselectivity (which specific nitrogen to methylate) is paramount. A non-selective approach will lead to a complex mixture of products that are difficult and costly to separate.[1] This guide provides a strategic overview and detailed protocols for achieving selective N-methylation on either the pyrazole ring or the aminoethyl side chain, empowering researchers to synthesize the desired target molecule with precision and efficiency.

Part 1: Strategic Considerations for Selective Methylation

The choice of methylating agent and overall synthetic strategy is dictated entirely by the desired final product. The primary amine on the side chain is generally the most nucleophilic and basic site, followed by the pyrazole ring nitrogens. This inherent reactivity difference is the key to achieving selectivity.

Decision-Making Workflow

The following workflow provides a logical path for selecting the appropriate methylation strategy based on the desired molecular target.

Methylation Strategy Workflow start Target Molecule? side_chain N,N-dimethyl on Side Chain? start->side_chain Is methylation desired on the side chain? ring N-methyl on Pyrazole Ring? start->ring Is methylation desired on the pyrazole ring? eschweiler Eschweiler-Clarke Reaction side_chain->eschweiler Yes protect Step 1: Protect Side-Chain Amine (e.g., Boc Anhydride) ring->protect Yes final_side_chain Final Product: 5-(2-(dimethylamino)ethyl)pyrazol-3-ol eschweiler->final_side_chain methylate_ring Step 2: Methylate Pyrazole Ring protect->methylate_ring deprotect Step 3: Deprotect Side-Chain Amine (e.g., TFA or HCl) methylate_ring->deprotect final_ring Final Product: 5-(2-aminoethyl)-1-methylpyrazol-3-ol deprotect->final_ring

Caption: Decision workflow for selective N-methylation.

Part 2: Selective N,N-Dimethylation of the Aminoethyl Side Chain

To selectively methylate the primary amine of the side chain, a method that favors reaction with amines over the less nucleophilic pyrazole ring is required. The Eschweiler-Clarke reaction is the premier choice for this transformation. It utilizes formaldehyde and formic acid in a reductive amination process to convert primary amines into tertiary amines, advantageously stopping at the tertiary amine stage and preventing the formation of quaternary ammonium salts.[2][3]

Mechanism: The Eschweiler-Clarke Reaction

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The process repeats to achieve dimethylation of a primary amine. The loss of carbon dioxide gas makes the reaction irreversible.[2]

Eschweiler-Clarke Mechanism cluster_0 First Methylation cluster_1 Second Methylation Amine R-NH₂ Iminium1 [R-N⁺H=CH₂] Amine->Iminium1 + H⁺ Formaldehyde1 CH₂O Formaldehyde1->Iminium1 SecAmine R-NHCH₃ (Secondary Amine) Iminium1->SecAmine + H⁻ (from HCOOH) Formaldehyde2 CH₂O Iminium2 [R-N⁺(CH₃)=CH₂] SecAmine->Iminium2 FormicAcid1 HCOOH FormicAcid1->Iminium1 CO2_1 CO₂ FormicAcid1->CO2_1 Formaldehyde2->Iminium2 TertAmine R-N(CH₃)₂ (Tertiary Amine) Iminium2->TertAmine + H⁻ (from HCOOH) FormicAcid2 HCOOH FormicAcid2->Iminium2 CO2_2 CO₂ FormicAcid2->CO2_2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Protocol 1: Eschweiler-Clarke N,N-Dimethylation of 5-(2-aminoethyl)pyrazol-3-ol

This protocol describes the direct methylation of the primary amine to a tertiary amine.[3][4]

Materials:

  • 5-(2-aminoethyl)pyrazol-3-ol (1.0 eq)

  • Formic acid (≥95%, ~5.0 eq)

  • Formaldehyde (37% aqueous solution, ~4.0 eq)

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser

Procedure:

  • To a round-bottom flask, add 5-(2-aminoethyl)pyrazol-3-ol (1.0 eq).

  • Add formic acid (5.0 eq) followed by the aqueous formaldehyde solution (4.0 eq). Caution: Perform this addition in a well-ventilated fume hood.

  • Equip the flask with a reflux condenser and heat the mixture to 80-90 °C. Vigorous gas evolution (CO₂) should be observed. Maintain heating for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture to pH > 10 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous phase with an organic solvent like DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-(2-(dimethylamino)ethyl)pyrazol-3-ol.

Part 3: Selective N1-Methylation of the Pyrazole Ring

Methylating the pyrazole ring requires the side-chain amine to be temporarily blocked with a protecting group. Subsequently, a methylation strategy that can overcome the challenge of N1/N2 regioselectivity must be employed. Traditional agents like methyl iodide or dimethyl sulfate often yield inseparable mixtures of regioisomers.[1][5] A modern, highly selective method is therefore recommended.

Step 1: Protection of the Side-Chain Amine

The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amine due to its stability under the basic conditions of N-alkylation and its straightforward removal under acidic conditions.

Protocol 2: Boc Protection of 5-(2-aminoethyl)pyrazol-3-ol

  • Dissolve 5-(2-aminoethyl)pyrazol-3-ol (1.0 eq) in a suitable solvent mixture like 1,4-dioxane and water (e.g., 1:1 ratio).

  • Add a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (1.5 eq).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 4-12 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. The product may also be precipitated by acidifying the aqueous layer and filtering.

  • Dry and purify as necessary to obtain the Boc-protected substrate for the next step.

Step 2: High-Selectivity N1-Methylation

Recent advances have shown that using sterically bulky α-halomethylsilanes as "masked" methylating reagents can achieve exceptional N1-selectivity (>90-99%).[1][6][7] The strategy involves N-alkylation with the bulky silyl reagent, which preferentially attacks the less-hindered N1 position, followed by a simple protodesilylation to reveal the N-methyl group.

N1-Selective Methylation Workflow start Boc-Protected Substrate alkylation N1-Alkylation with (Chloromethyl)triisopropoxysilane Base: KHMDS start->alkylation intermediate Silylated Intermediate alkylation->intermediate desilylation Protodesilylation Reagent: TBAF, H₂O intermediate->desilylation product N1-Methylated Boc-Protected Product desilylation->product

Caption: Workflow for high N1-selective methylation.

Protocol 3: N1-Selective Methylation via a Silylmethyl Reagent This protocol is adapted from methodologies proven effective for achieving high N1 regioselectivity.[1][6][8]

Materials:

  • Boc-protected 5-(2-aminoethyl)pyrazol-3-ol (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq)

  • (Chloromethyl)triisopropoxysilane (1.2 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) and Dimethyl sulfoxide (DMSO)

  • Water, Ethyl acetate, Brine

Procedure:

  • N-Alkylation:

    • To an oven-dried flask under an inert nitrogen atmosphere, add the Boc-protected substrate and dissolve it in anhydrous THF/DMSO (e.g., 4:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Add KHMDS portion-wise and stir the resulting mixture at 0 °C for 30 minutes to deprotonate the pyrazole.

    • Add (chloromethyl)triisopropoxysilane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the formation of the silylated intermediate.

  • Protodesilylation:

    • Upon completion of the first step, add the TBAF solution and water (2.0 eq) directly to the reaction mixture.

    • Heat the mixture to 60 °C and stir for 2-4 hours until the silylated intermediate is fully consumed.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N1-methylated, Boc-protected pyrazole.

Step 3: Deprotection of the Side-Chain Amine

The final step is the removal of the Boc group to reveal the primary amine.

Protocol 4: Boc Deprotection

  • Dissolve the N1-methylated, Boc-protected pyrazole in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or hydrochloric acid (e.g., 4 M in dioxane).

  • Stir the solution at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The product is typically obtained as the corresponding acid salt. It can be used as such or neutralized with a base and purified further if required.

Part 4: Comparative Summary and Troubleshooting

MethodTarget SiteReagentsSelectivityProsCons
Eschweiler-Clarke Side-Chain AmineHCOOH, CH₂OHigh for N,N-dimethylation of the primary amine.[2][4]One-pot reaction, no protecting groups needed, prevents over-methylation.[2]Requires heating, reaction times can be long.
Classical Alkylation Pyrazole Ring (Protected)MeI, DMS, Base (e.g., K₂CO₃, NaH)Poor N1/N2 regioselectivity, often gives mixtures.[1][5]Reagents are inexpensive and readily available.Leads to difficult-to-separate regioisomers, risk of O- and N-alkylation.[1]
Silylmethyl Reagent Pyrazole Ring (Protected)(ClCH₂)Si(OiPr)₃, KHMDS; then TBAF, H₂OExcellent N1-selectivity (>90%).[6][7][8]High regiocontrol, reliable for complex substrates.Multi-step process, requires specialized silyl reagent and strong base.

Troubleshooting Common Issues:

  • Low Yield: Ensure all reagents are fresh and solvents are anhydrous, especially for the silylmethyl protocol where moisture can quench the strong base.[1]

  • Poor Regioselectivity (N1/N2 mixture): If using classical methylating agents like MeI, achieving high selectivity is challenging.[1] Switching to the silylmethyl protocol is the recommended solution for predictable N1-methylation.[6]

  • Incomplete Reaction: For the Eschweiler-Clarke reaction, ensure sufficient heating and reaction time. For the silylmethyl protocol, confirm complete deprotonation by the base before adding the electrophile.

  • Separation of Isomers: If a mixture of N1 and N2 isomers is obtained, separation by silica gel column chromatography is the most common method, but can be difficult.[1][9] Experimenting with different eluent systems or considering preparative HPLC may be necessary.

References

  • Eschweiler-Clarke reaction ~ Name-Reaction.com. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. [Link]

  • Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles | Semantic Scholar. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • An efficient and practical N-methylation of amino acid derivatives - PubMed. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. - R Discovery. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni - ChemRxiv. [Link]

  • Synthetic Preparation of N-Methyl-r-amino Acids - American Chemical Society. [Link]

  • Reductive Methylation of Amines | PDF - Scribd. [Link]

  • N-methylation of pyrazole : r/OrganicChemistry - Reddit. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed. [Link]

Sources

Method

Protocol for Equilibrium Solubility Profiling of Aminoethyl-Pyrazolol Salts in Aqueous Buffers

Application Note: AN-2026-SOL-04 Abstract & Scope This application note details the methodology for determining the thermodynamic equilibrium solubility of aminoethyl-pyrazolol salts. These scaffolds, common in kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SOL-04

Abstract & Scope

This application note details the methodology for determining the thermodynamic equilibrium solubility of aminoethyl-pyrazolol salts. These scaffolds, common in kinase inhibitors and dye couplers, exhibit complex amphoteric behavior due to the interplay between the basic aminoethyl side chain (


) and the acidic pyrazolol/enol moiety (

).

Accurate solubility profiling is critical to avoid "salt disproportionation"—a phenomenon where a soluble salt converts back to its insoluble free base/zwitterion form upon contact with aqueous buffers. This guide provides a self-validating protocol to identify the


  (the pH of maximum solubility) and select the optimal counterion.

Scientific Background: The Solubility Landscape

The Amphoteric Challenge

Aminoethyl-pyrazolol derivatives exist in tautomeric equilibrium. In the solid state, they are often stabilized as salts (e.g., Hydrochloride, Mesylate, Tosylate) protonated at the aminoethyl nitrogen.

  • Low pH (< pH 4): The molecule is fully protonated (Cationic). Solubility is driven by the salt's

    
     and the Common Ion Effect.
    
  • Mid pH (pH 6–8): The amino group remains protonated, but the pyrazolol hydroxyl may deprotonate, potentially leading to a neutral or zwitterionic species with minimum solubility (

    
    ).
    
  • High pH (> pH 9): The molecule is fully deprotonated (Anionic).

The "Salt Disproportionation" Trap

A common error in solubility testing is placing a highly soluble salt (e.g., HCl salt) into a buffer with a pH higher than the salt's thermodynamic stability limit (


).
  • Mechanism: The buffer extracts the proton from the salt.

  • Result: The salt precipitates as the free base on the surface of the dissolving solid.

  • Observation: The measured solubility is that of the free base, not the salt, leading to false negatives in salt screening.

Experimental Workflow

The following diagram outlines the decision logic for characterizing these salts.

SolubilityWorkflow Start Start: Aminoethyl-Pyrazolol Salt DSC 1. Solid State Characterization (DSC/XRPD) Start->DSC BufferPrep 2. Buffer Preparation (Wide pH Range 1.2 - 8.0) DSC->BufferPrep ShakeFlask 3. Shake-Flask Method (24h - 72h Equilibration) BufferPrep->ShakeFlask PhaseSep 4. Phase Separation (Filtration/Centrifugation) ShakeFlask->PhaseSep Analysis 5. HPLC-UV/MS Quantification PhaseSep->Analysis pHCheck 6. Measure Final pH (CRITICAL STEP) Analysis->pHCheck Decision Is Final pH > pHmax? pHCheck->Decision Disproportionation Salt Disproportionation (Measured Free Base) Decision->Disproportionation Yes ValidSalt Valid Salt Solubility Decision->ValidSalt No

Figure 1: Step-by-step workflow for determining equilibrium solubility, emphasizing the critical final pH check to detect disproportionation.

Protocol: Equilibrium Solubility Determination

Materials & Reagents[1][2]
  • API: Aminoethyl-pyrazolol salt (micronized, purity >98%).

  • Buffers:

    • pH 1.2 (SGF without enzymes).

    • pH 4.5 (Acetate buffer, 50 mM).

    • pH 6.8 (Phosphate buffer, 50 mM).

    • Note: Keep buffer strength low (50 mM) to minimize the Common Ion Effect, unless simulating physiological fluids.

  • Equipment: Orbital shaker (temperature controlled), pH meter (calibrated), HPLC-UV/VIS.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Weigh approximately 10–20 mg of the salt into a 4 mL clear glass vial.

  • Add 1.0 mL of the selected buffer.

  • Visual Check: Ensure excess solid is present. The suspension should be opaque. If the solution becomes clear, add more solid until saturation is maintained.

Step 2: Equilibration

  • Place vials in an orbital shaker/incubator at 25.0 ± 0.5°C .

  • Agitate at 200 RPM for 24 to 72 hours .

    • Expert Insight: Aminoethyl-pyrazolol salts can form supersaturated solutions. A 24h period is minimum; 72h is recommended to ensure thermodynamic equilibrium and crystal lattice stability.

Step 3: Phase Separation

  • Remove vials and check pH immediately (record as

    
     - optional but useful).
    
  • Filter the supernatant using a 0.45 µm PVDF or PTFE syringe filter .

    • Warning: Do not use Nylon filters, as pyrazoles may adsorb to the membrane.

    • Pre-saturation: Discard the first 200 µL of filtrate to saturate the filter membrane.

Step 4: Quantification & Verification

  • Dilute: Dilute the filtrate with mobile phase to fit the HPLC calibration range.

  • Analyze: Quantify concentration using HPLC-UV (typically 254 nm or determined

    
    ).
    
  • Final pH Measurement (MANDATORY): Measure the pH of the remaining slurry/supernatant.

    • Why? The dissolving salt is acidic.[1] It will shift the buffer pH. The solubility corresponds to the Final pH , not the initial buffer pH.

Step 5: Solid Phase Analysis (The "Gold Standard" Check)

  • Recover the residual solid from the filter.

  • Analyze via XRPD or DSC.

  • Verification: Confirm the solid is still the Salt and has not converted to the Free Base or a hydrate.

Data Analysis & Interpretation

The Solubility Equation

For a salt of a weak base (


) and strong acid (

), the total solubility (

) relative to pH is governed by:


Where:

  • 
     = Intrinsic solubility of the free base.
    
  • 
     = Solubility product of the salt.
    
  • 
     = Concentration of counterion (buffer + drug).
    
Interpreting the "Cliff" (pHmax)

The diagram below illustrates the theoretical solubility profile.

SolubilityCurve LowPH Region A: pH < pHmax Solubility determined by Ksp (Common Ion Effect Active) pHmax Point B: pHmax Intersection of Salt & Free Base Solubility LowPH->pHmax Increasing pH HighPH Region C: pH > pHmax Solubility determined by S0 (Salt Disproportionation) pHmax->HighPH Precipitation of Free Base

Figure 2: Theoretical regions of the pH-solubility profile. Region A is the target for salt formulations. Region C represents stability failure.

Representative Data Summary

The table below simulates typical results for an Aminoethyl-pyrazolol Mesylate salt (


).
Buffer Initial pHFinal pH (Measured)Solubility (mg/mL)Solid Phase (XRPD)Interpretation
1.2 (HCl) 1.2515.4SaltHigh Solubility. Limited by Cl- common ion if HCl salt used.
4.5 (Acetate) 4.1028.5SaltOptimal. Salt is stable; buffer capacity slightly overwhelmed.
6.8 (Phosphate) 5.808.2Salt/Base MixRisk Zone. pH drifted down. Near

.
7.4 (Phosphate) 7.200.05Free Base Disproportionation. Salt converted to insoluble base.

Key Takeaway from Data: Note the drastic drop at pH 7.4. The measured solubility (0.05 mg/mL) is actually the intrinsic solubility (


) of the free base. The salt is unstable at this pH.

Troubleshooting & Expert Tips

  • Common Ion Effect: If testing an HCl salt , avoid using pH 1.2 buffers made with high concentrations of KCl/NaCl. The excess chloride ions will suppress solubility (

    
     limit). Use HCl/Water only.
    
  • Buffer Capacity: If the Final pH deviates by > 0.5 units from Initial pH, the buffer capacity is too low. Repeat the experiment with a stronger buffer (e.g., 100 mM) or titrate manually.

  • Zwitterion Formation: If the pyrazolol -OH has a pKa < 7, you may see a "U-shaped" solubility curve. The minimum solubility will occur at the isoelectric point (pI).

References

  • World Health Organization (WHO). (2019). Annex 4: General Notes on Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. WHO Technical Report Series, No. 1010.[2] Link

  • Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Avdeef, A. (2012).[5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative Text on pH-Metric Solubility). Link

  • Tong, W. Q., & Whitesell, G. (1998). In situ salt screening—a useful technique for discovery support. Pharmaceutical Development and Technology, 3(2), 215-223. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection of new drug candidates. Pharmaceutical Technology.[4][6] Link

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Pyrazole Dihydrochlorides

Abstract: Pyrazole derivatives are a cornerstone of modern medicinal chemistry, frequently forming the structural core of active pharmaceutical ingredients (APIs). For reasons of stability, bioavailability, and handling,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Pyrazole derivatives are a cornerstone of modern medicinal chemistry, frequently forming the structural core of active pharmaceutical ingredients (APIs). For reasons of stability, bioavailability, and handling, these basic compounds are often isolated and purified as hydrochloride salts, particularly as dihydrochlorides when the pyrazole moiety is incorporated within a structure featuring multiple basic centers. The purification of these highly polar, ionic solids presents a significant challenge, with recrystallization being the method of choice for achieving high purity. However, the success of recrystallization is critically dependent on the selection of an appropriate solvent or solvent system. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically approach solvent selection for the recrystallization of pyrazole dihydrochlorides, ensuring robust and reproducible purification outcomes.

The Challenge of Purifying Pyrazole Dihydrochlorides

Pyrazole dihydrochlorides are fundamentally different from their freebase counterparts. As ionic salts, they exhibit high melting points, low volatility, and significantly increased polarity. Their solubility is governed by strong ion-dipole interactions, making them readily soluble in highly polar solvents like water and short-chain alcohols, but practically insoluble in non-polar organic solvents.

The primary goal of recrystallization is to identify a solvent system where the pyrazole dihydrochloride has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures.[1] This differential solubility allows for the dissolution of the impure solid in a minimum volume of hot solvent, followed by the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor. The challenge lies in the fact that many solvents that readily dissolve these salts at high temperatures also keep them in solution upon cooling, leading to poor recovery.

The Theoretical Framework for Solvent Selection

A successful recrystallization solvent must satisfy several key criteria:

  • Differential Solubility: The compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4°C). This is the most critical factor for achieving a high yield.[1]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor).[1]

  • Chemical Inertness: The solvent must not react with the pyrazole dihydrochloride.

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility differential but low enough to be easily removed from the purified crystals under vacuum.[1]

  • Crystal Quality: The chosen solvent should facilitate the growth of well-defined, easily filterable crystals, not oils or amorphous precipitates.

Given the ionic nature of dihydrochloride salts, the initial focus should be on polar solvents capable of solvating the charged species.

A Systematic Workflow for Solvent Selection

A trial-and-error approach to solvent screening is inefficient. A systematic, multi-step process, grounded in the physicochemical properties of the solute, is far more effective.

SolventSelectionWorkflow start Start: Crude Pyrazole Dihydrochloride lit_review Step 1: Literature & In Silico Analysis (Similar Compounds) start->lit_review solvent_class Step 2: Classify Potential Solvents (Polar Protic, Polar Aprotic, Anti-Solvents) lit_review->solvent_class screening Step 3: Small-Scale Solubility Screening (Hot & Cold) solvent_class->screening eval Step 4: Evaluate Results screening->eval decision_single Ideal Single Solvent Found? eval->decision_single decision_anti Good Solvent/ Poor Solvent Pair Identified? decision_single->decision_anti No protocol_single Proceed to Protocol 1: Single-Solvent Recrystallization decision_single->protocol_single Yes protocol_anti Proceed to Protocol 2: Anti-Solvent Recrystallization decision_anti->protocol_anti Yes rescreen Re-evaluate Solvent Classes & Re-screen decision_anti->rescreen No rescreen->solvent_class

Caption: A systematic workflow for selecting a recrystallization solvent.

Step 1: Literature Review and In Silico Assessment

Before any bench work, consult chemical databases (e.g., Reaxys, SciFinder) for reported purification methods for the target compound or structurally similar pyrazole salts. This can save significant time. While advanced in silico solubility prediction models can offer guidance, experimental verification remains essential.[2]

Step 2: Initial Solvent Classification and Screening

The most critical experimental phase is a small-scale solubility test. This involves testing the solubility of a small, known quantity of the crude material (e.g., 10-20 mg) in a small volume of solvent (e.g., 0.5-1.0 mL). The goal is to identify solvents that fit one of two profiles:

  • Ideal Single Solvent: Poor solubility at room temperature, but complete dissolution upon heating.

  • Solvent/Anti-Solvent Pair: High solubility in one solvent (the "solvent") and very low solubility in another miscible solvent (the "anti-solvent").[3][4]

A curated list of solvents should be screened, covering a range of polarities and functional groups.

Table 1: Recommended Solvents for Initial Screening of Pyrazole Dihydrochlorides

Solvent Class Boiling Point (°C) Expected Role & Rationale
Water Polar Protic 100 Solvent . Often too effective, leading to high solubility even when cold. Can be a good choice if the compound is sparingly soluble, but risks hydrate formation.
Methanol Polar Protic 65 Solvent . Highly effective at dissolving salts. Its high volatility is advantageous for drying. Often requires an anti-solvent for good recovery.
Ethanol Polar Protic 78 Solvent . A first-choice solvent for many salts.[5] Its polarity is often optimal, providing good solubility when hot and reduced solubility when cold.
Isopropanol (IPA) Polar Protic 82 Solvent . Less polar than ethanol, often providing a better solubility differential and leading to higher recovery.[6]
Acetonitrile Polar Aprotic 82 Solvent/Anti-solvent . Can dissolve some salts when hot. Its lower hydrogen bonding capacity makes it a potential anti-solvent when mixed with alcohols.
Acetone Polar Aprotic 56 Anti-solvent . Generally a poor solvent for hydrochloride salts, making it an excellent anti-solvent candidate to use with alcohols or water.[6]
Ethyl Acetate (EtOAc) Moderately Polar 77 Anti-solvent . Miscible with most polar solvents but a poor solvent for ionic salts. Commonly used with ethanol or methanol.[7]
Tetrahydrofuran (THF) Moderately Polar 66 Anti-solvent . A good choice for precipitating salts from alcohol solutions.
Diethyl Ether Weakly Polar 35 Anti-solvent . Highly effective at precipitating polar compounds. Its high volatility and flammability require careful handling.

| Toluene / Heptane | Non-polar | 111 / 98 | Anti-solvent . Used to precipitate compounds from less polar solvent systems, though less common for highly polar dihydrochlorides. |

Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Single-Solvent Recrystallization

This is the preferred method when an ideal solvent is identified (e.g., Isopropanol).

  • Dissolution: Place the crude pyrazole dihydrochloride in an Erlenmeyer flask equipped with a stir bar. Add a small portion of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small increments until the solid just dissolves completely at or near the boiling point. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[8]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble matter.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum, potentially with gentle heating, to remove all traces of solvent.

Protocol 2: Anti-Solvent Recrystallization

This method is highly effective when no single ideal solvent is found but a good solvent/anti-solvent pair is identified (e.g., Methanol/Ethyl Acetate).

AntiSolventProcess dissolve 1. Dissolve crude solid in minimum volume of 'Good' Solvent (e.g., Methanol) add_anti 2. Slowly add 'Anti-Solvent' (e.g., Ethyl Acetate) dropwise with stirring dissolve->add_anti turbidity 3. Stop addition at the first sign of persistent cloudiness (Turbidity) add_anti->turbidity heat 4. (Optional) Gently warm to re-dissolve, then cool slowly turbidity->heat cool 5. Cool slowly to room temp, then in an ice bath turbidity->cool If not heating heat->cool isolate 6. Isolate crystals by vacuum filtration cool->isolate

Caption: The workflow for the anti-solvent recrystallization technique.

  • Dissolution: At room temperature, dissolve the crude pyrazole dihydrochloride in the minimum amount of the "good" solvent (e.g., methanol).

  • Anti-Solvent Addition: While stirring vigorously, add the "anti-solvent" (e.g., ethyl acetate) dropwise. Causality Note: Slow addition is critical to maintain control over the supersaturation level, preventing the compound from "crashing out" as an amorphous solid and instead promoting crystalline growth.[1]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Crystal Growth: At this point, you can either:

    • Stop and allow the solution to stand, letting the crystals grow slowly.

    • Optionally, add a few drops of the "good" solvent back into the mixture and gently warm until the solution becomes clear again. Then, allow it to cool slowly. This can produce higher quality crystals.

  • Maximizing Yield & Isolation: As in Protocol 1, cool the mixture in an ice bath to maximize yield, collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent (or a mixture of the two solvents), and dry thoroughly under vacuum.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization of Pyrazole Dihydrochlorides

Problem Probable Cause(s) Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; cooling is too rapid; the solution is too concentrated. Re-heat to dissolve the oil, add more solvent, and allow to cool much more slowly. Consider a lower-boiling solvent or a different solvent system.
No Crystals Form Too much solvent was used; the solution is not saturated enough; the compound is very soluble even at low temperatures. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If unsuccessful, slowly evaporate some solvent or add an anti-solvent.
Poor Recovery/Yield Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used. Cool the flask in an ice-salt bath for a longer period. Ensure filtration apparatus is pre-warmed for hot filtration.

| Colored Impurities in Crystals | Impurities co-crystallized with the product. | The chosen solvent may not be selective enough. Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution, as it can adsorb the product). A different solvent system may be required. |

Conclusion

The purification of pyrazole dihydrochlorides by recrystallization is a robust and scalable technique when approached systematically. The highly polar and ionic nature of these salts dictates that polar protic solvents, particularly alcohols like ethanol and isopropanol, serve as the best starting points for solvent screening. For compounds that remain highly soluble even in cold alcohols, the anti-solvent recrystallization method, using partners like ethyl acetate or diethyl ether, is an invaluable and powerful alternative. By following the structured workflow, protocols, and troubleshooting advice presented in this guide, researchers can confidently develop efficient and reproducible purification processes for these important pharmaceutical building blocks.

References

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • ResearchGate. What solvent should I use to recrystallize pyrazoline?. Available at: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF. Available at: [Link]

  • Solubility of Things. Pyrazole. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Technobis. How to salt screen using the Crystal 16. Available at: [Link]

  • Reddit. Purification of Amino-Pyrazoles : r/OrganicChemistry. Available at: [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available at: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Google Patents. EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • BoldChem Tech. 1H-pyrazole | CAS 288-13-1. Available at: [Link]

  • LookChem. Cas 288-13-1,Pyrazole. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separating 1-methyl and 2-methyl pyrazole regioisomers by HPLC

Technical Support Center: HPLC Separation of N-Methyl Pyrazole Regioisomers Executive Summary & Scientific Context The Challenge: In drug discovery, the methylation of an asymmetrically substituted pyrazole ring typicall...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Separation of N-Methyl Pyrazole Regioisomers

Executive Summary & Scientific Context

The Challenge: In drug discovery, the methylation of an asymmetrically substituted pyrazole ring typically yields two regioisomers: the 1,3-isomer and the 1,5-isomer (often colloquially referred to as "1-methyl" and "2-methyl" products relative to the starting tautomer). Separating these is critical because they possess distinct biological activities and metabolic profiles.

The Separation Physics: These isomers are structurally identical (isobaric) and often have


pKa values < 0.5 units. Standard C18 columns frequently fail to resolve them because their hydrophobicity (logP) is nearly identical. Successful separation relies on exploiting shape selectivity  (steric hindrance of the N-methyl group adjacent to a C5 substituent) and 

-

electron interactions
.

Method Development Guide (The "Why" and "How")

Phase 1: Stationary Phase Selection

Do not default to a standard C18 column. The separation requires a stationary phase that can discriminate based on the electron density of the aromatic ring.

Column ChemistrySuitabilityMechanism of Action
C18 (Standard) LowRelies purely on hydrophobicity. Often results in co-elution.
Phenyl-Hexyl High

-

interactions engage with the pyrazole ring. The 1,5-isomer often has a twisted conformation due to steric clash, altering its binding affinity compared to the planar 1,3-isomer.
Pentafluorophenyl (PFP) Critical Offers strong dipole-dipole,

-

, and charge-transfer interactions. Highly effective for separating positional isomers of nitrogen heterocycles.
Mixed-Mode (C18 + Ion Exchange) MediumUseful if pH manipulation alone fails, exploiting slight pKa differences.
Phase 2: Mobile Phase & pH Strategy

Pyrazoles are weak bases (pKa


 2.0 – 3.0).
  • Low pH (pH < 2.5): Pyrazoles are protonated (

    
    ). This improves peak shape but reduces retention on RPLC columns.
    
  • High pH (pH > 9.0): Pyrazoles are neutral (

    
    ). This maximizes retention and hydrophobic interaction. Crucial:  You must use a high-pH stable column (e.g., Hybrid Silica/Ethylene Bridged Hybrid).
    

Interactive Troubleshooting (Q&A)

Q1: My 1,3- and 1,5-isomers are co-eluting on my C18 column. What is the immediate fix?

Diagnosis: Lack of selectivity. The hydrophobic surface area of both isomers is too similar. Protocol:

  • Switch Solvent: Change organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent that allows

    
    -
    
    
    
    interactions between the analyte and the stationary phase to dominate, whereas Acetonitrile can suppress them.
  • Switch Column: Move to a PFP (Pentafluorophenyl) column.

    • Why? The fluorine atoms on the PFP ring create a localized electron-deficient region that interacts strongly with the electron-rich pyrazole ring. The steric bulk of the 1,5-isomer interferes with this interaction differently than the 1,3-isomer.

Q2: I see severe peak tailing. Is my column failing?

Diagnosis: Likely secondary silanol interactions. The basic nitrogen of the pyrazole is interacting with acidic silanols on the silica surface. Corrective Action:

  • Add Buffer: Ensure you are using at least 10-20 mM Ammonium Formate (Low pH) or Ammonium Bicarbonate (High pH). Do not rely solely on 0.1% Formic Acid.

  • Add Ion Pair Reagent (Last Resort): Add 0.1% Triethylamine (TEA) to the mobile phase to block silanol sites, though this may suppress MS ionization.

Q3: Which isomer elutes first?

Rule of Thumb:

  • On C18/RPLC: The 1,5-isomer (more sterically hindered/twisted) typically elutes earlier than the 1,3-isomer. The 1,3-isomer is more planar, allowing better surface contact with the hydrophobic chains.

  • On Normal Phase: The elution order is often reversed depending on the specific substituents.

Visual Workflows

Figure 1: Method Development Decision Tree

Caption: A logic flow for selecting the optimal stationary phase and mobile phase conditions based on initial resolution results.

HPLC_Method_Dev Start Start: Regioisomer Mixture Screen_C18 Screen 1: C18 Column Low pH (0.1% Formic Acid) Start->Screen_C18 Check_Res Is Resolution (Rs) > 1.5? Screen_C18->Check_Res Success Validate Method Check_Res->Success Yes Switch_Solvent Switch Organic: ACN -> MeOH Check_Res->Switch_Solvent No Check_Res_2 Rs > 1.5? Switch_Solvent->Check_Res_2 Check_Res_2->Success Yes Switch_Col_PFP Switch Column: Pentafluorophenyl (PFP) Check_Res_2->Switch_Col_PFP No Check_Res_3 Rs > 1.5? Switch_Col_PFP->Check_Res_3 Check_Res_3->Success Yes High_PH Switch pH: pH 10 (Ammonium Bicarbonate) Use Hybrid Column Check_Res_3->High_PH No High_PH->Success Usually Resolves

Standard Operating Protocol (SOP)

Protocol: Gradient Screening for Pyrazole Regioisomers

Objective: Isolate 1,3-dimethylpyrazole from 1,5-dimethylpyrazole (or similar derivatives).

  • Sample Prep: Dissolve 1 mg/mL of mixture in 50:50 Water:Methanol.

  • Column: Fluorophenyl-based column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).

  • Mobile Phase B: Methanol (not Acetonitrile).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Detection: UV @ 254 nm (Pyrazoles have weak absorbance; use low wavelengths).

  • Flow Rate: 1.0 mL/min.

Data Analysis: Calculate Resolution (


) using the half-height method. If 

, proceed to the "High pH" strategy outlined in the decision tree above.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025). 1H-Pyrazole, 1,5-dimethyl- WebBook Data. Retrieved from [Link]

  • PubChem. (2025).[1] 1,5-Dimethylpyrazole Compound Summary. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Methylhydrazine Condensation

Topic: Improving Yield & Regioselectivity in Methylhydrazine (MMH) Condensations Audience: Medicinal Chemists & Process Engineers Status: Active Guide [v2026.02] ⚠️ Critical Safety Protocol: Read Before Experimentation M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Regioselectivity in Methylhydrazine (MMH) Condensations Audience: Medicinal Chemists & Process Engineers Status: Active Guide [v2026.02]

⚠️ Critical Safety Protocol: Read Before Experimentation

Methylhydrazine (MMH) is a volatile carcinogen, hypergolic with oxidizers, and highly toxic. Before attempting any yield optimization, ensure your setup meets these non-negotiable standards.

Hazard ClassRisk FactorMitigation Protocol
Toxicity Fatal if inhaled/absorbed. TLV is extremely low (0.01 ppm).Closed Systems Only. Use Schlenk lines or gloveboxes. Double-glove with Laminate Film (Silver Shield) or Tychem® . Standard nitriles are permeable to MMH.
Flammability Flash point: -8°C. Forms explosive mixtures with air.Grounding Required. All glassware and transfer lines must be grounded. Use antistatic PTFE tubing.
Reactivity Hypergolic (ignites on contact) with oxidizers (e.g.,

,

).
Inert Atmosphere. Run all reactions under Nitrogen (

) or Argon (

). Quench waste with dilute hypochlorite slowly in an ice bath.

Module 1: The Mechanistic "Black Box" – Regioselectivity

The Problem: Methylhydrazine is an ambident nucleophile. It possesses two nucleophilic nitrogens:

  • N1 (Internal,

    
    ):  More electron-rich (due to the +I inductive effect of the methyl group) but sterically hindered.
    
  • N2 (Terminal,

    
    ):  Less electron-rich but sterically accessible.
    

The Consequence: When reacting with non-symmetrical 1,3-diketones, you often get a mixture of regioisomers (1,3-dimethylpyrazole vs. 1,5-dimethylpyrazole). Controlling this ratio is the primary driver of "yield" (defined as the yield of the desired isomer).

Visualization: Regioselectivity Decision Pathways

The following diagram illustrates the kinetic vs. thermodynamic control points in the condensation mechanism.

Regioselectivity Start Reagents: 1,3-Diketone + MMH PathA Path A: Kinetic Control (Steric Approach) Start->PathA Neutral/Basic Conditions PathB Path B: Electronic Control (Nucleophilicity) Start->PathB Acidic Conditions (Protonation) Inter_A Intermediate A: Terminal NH2 attacks least hindered C=O PathA->Inter_A Fast Attack Inter_B Intermediate B: Internal NH attacks most electrophilic C=O PathB->Inter_B Inductive Effect Prod_1 Regioisomer 1 (Usually 1,3-subst.) Inter_A->Prod_1 Dehydration Prod_2 Regioisomer 2 (Usually 1,5-subst.) Inter_B->Prod_2 Dehydration

Figure 1: Mechanistic divergence in MMH condensation. Acidic media often shift preference toward electronic control (Path B), while neutral media favor steric control (Path A).

Module 2: Optimization Matrix (The "How-To")

Do not rely on a single set of conditions. Select your protocol based on your substrate's sensitivity and the desired isomer.

Solvent & Catalyst Selection Table
ParameterStandard Protocol (Ethanol)High-Performance Protocol (DMF/DMA)Why Switch?
Solvent Ethanol or Methanol (Reflux)DMF, DMA, or NMP (80°C - 120°C)Polar aprotic solvents (DMF) stabilize the polar transition state better than protic solvents, often doubling reaction rates.
Catalyst Acetic Acid (AcOH) or HCl

or Molecular Iodine (

)
Lewis acids like Ytterbium triflate can improve regioselectivity by coordinating to the carbonyl oxygen, enhancing electrophilicity without harsh pH swings.
Water Mgmt None (Equilibrium limited)Molecular Sieves (3Å) or Dean-StarkWater is a byproduct. If not removed, hydrolysis of the hydrazone intermediate competes with cyclization.
Heating Oil Bath (Slow ramp)Microwave Irradiation Microwave heating (e.g., 120°C for 5 min) minimizes MMH decomposition (oxidation) by drastically reducing reaction time.

Module 3: High-Yield Experimental Protocol

Context: Synthesis of a pyrazole from a substituted 1,3-diketone. Target Yield: >85% Isolated Yield.

Step-by-Step Methodology
  • Preparation (Inerting):

    • Flame-dry a 2-neck round bottom flask (or microwave vial).

    • Purge with Argon for 15 minutes.

    • Why: MMH oxidizes to form tars in air, destroying stoichiometry.

  • Reagent Loading (The "Cold Start"):

    • Dissolve 1.0 eq of 1,3-diketone in anhydrous Ethanol (Standard) or DMA (High Performance).

    • Add 1.1 eq of Methylhydrazine dropwise at 0°C .

    • Why: The reaction is exothermic.[1] Adding MMH at room temp can cause localized overheating and "double condensation" (azine formation).

  • Cyclization Drive:

    • Method A (Thermal): Warm to Room Temp (RT) for 1 hour, then reflux for 3-6 hours.

    • Method B (Microwave - Recommended): Seal vial. Irradiate at 120°C for 10 minutes.

    • Checkpoint: Monitor via TLC/LCMS. If intermediate hydrazone persists (MW + 18 mass), the cyclization (dehydration) is incomplete. Add 5 mol% Acetic Acid.

  • Workup (The "Yield Saver"):

    • Evaporate solvent in vacuo.

    • Do not perform an aqueous wash immediately if the product is water-soluble.

    • Purification: Recrystallization from EtOH/Heptane is preferred over column chromatography to avoid MMH residue on silica.

Module 4: Troubleshooting FAQ

Symptom-Based Diagnostics

Q1: I am getting a 50:50 mixture of regioisomers. How do I force selectivity?

Technical Fix: Regioselectivity is dictated by the difference in electrophilicity between the two carbonyls.

  • Strategy 1 (Steric): If one carbonyl has a bulky group (e.g., t-Butyl), the terminal

    
     of MMH will attack the less hindered carbonyl. Use a non-polar solvent (Toluene) to maximize steric repulsion.
    
  • Strategy 2 (Electronic): If you have a fluorinated diketone (

    
    ), the carbonyl adjacent to the 
    
    
    
    is highly electrophilic (hydrated form). Reaction in acidic ethanol often favors attack at the
    
    
    -adjacent carbon by the internal nitrogen.
Q2: My reaction turns into a dark, viscous tar.

Root Cause: Oxidation of Methylhydrazine. Solution:

  • Check your inert gas line (O2 leak?).

  • Check for trace metal impurities in your starting material (Copper or Iron can catalyze MMH decomposition).

  • Add an antioxidant: A trace amount of BHT (butylated hydroxytoluene) can stabilize the reaction mixture during reflux.

Q3: I see the Hydrazone intermediate by LCMS, but it won't cyclize to the Pyrazole.

Root Cause: The dehydration step is the energy barrier. Solution:

  • Water Removal: Add 3Å Molecular Sieves directly to the reaction flask.

  • Acid Kick: Add 10 mol% p-Toluenesulfonic acid (p-TsOH) and reflux. The acid protonates the hydroxyl group of the intermediate, making it a better leaving group (

    
    ).
    
Q4: My yield is low (<40%) despite full conversion.

Root Cause: Formation of "Azines" (Bis-condensation). One diketone molecule reacts with two MMH molecules, or two diketones bridge via one MMH. Solution:

  • Inverse Addition: Add the Diketone to a solution of excess Methylhydrazine. Keeping MMH in excess prevents the diketone from finding an already-reacted hydrazone to bridge with.

Visualization: Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Issue1 Mixture of Isomers Start->Issue1 Issue2 Incomplete Cyclization (Hydrazone remains) Start->Issue2 Issue3 Tarry/Black Product Start->Issue3 Sol1 Change Solvent Polarity or Add Lewis Acid Issue1->Sol1 Sol2 Add p-TsOH Catalyst + Molecular Sieves Issue2->Sol2 Sol3 Strict O2 Exclusion + Check Reagent Purity Issue3->Sol3

Figure 2: Rapid diagnostic tree for common MMH condensation failures.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles."[2] Journal of Organic Chemistry, 2008.

  • Microwave Assisted Synthesis: Pocalan, P., et al. "Microwave-Assisted Synthesis of Pyrazoles." Tetrahedron Letters, 2010.

  • Methylhydrazine Safety & Handling: "Methylhydrazine Hazard Summary & Handling Guide." NJ Department of Health / NOAA CAMEO Chemicals.

  • Mechanism of Knorr Pyrazole Synthesis: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational Reference).

  • Optimization of 1,3-Diketone Condensation: Heller, S. T., & Natarajan, S. R.[3] "Fast and General Synthesis of 1,3-Diketones and Pyrazoles." Organic Letters, 2006.[4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Regioselectivity in Pyrazole Synthesis

From the desk of the Senior Application Scientist Welcome to our dedicated technical support center for chemists and researchers. This guide is designed to provide you with in-depth, practical solutions for a common and...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support center for chemists and researchers. This guide is designed to provide you with in-depth, practical solutions for a common and often frustrating challenge in synthetic chemistry: controlling regioselectivity in pyrazole ring synthesis. We will move beyond simple protocols to explore the underlying principles that govern your reaction's outcome, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts that underpin regioselectivity in the synthesis of pyrazoles, particularly via the widely-used Knorr condensation.

Q1: What is regioselectivity in the context of pyrazole synthesis?

Regioselectivity refers to the preference for forming one constitutional isomer over others in a chemical reaction. In pyrazole synthesis, this issue is most prominent when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] Because the hydrazine has two distinct nitrogen atoms and the dicarbonyl has two different electrophilic carbonyl carbons, the initial nucleophilic attack can occur at two different sites. This leads to two potential reaction pathways and the formation of a mixture of two regioisomeric pyrazoles, which can be difficult to separate.[2][3][4] Achieving high regioselectivity is critical for ensuring that the desired isomer, often the one with specific biological or pharmacological activity, is the exclusive or major product.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

The regiochemical outcome of the Knorr condensation is a delicate balance of several interconnected factors.[5] Understanding and manipulating these can steer the reaction toward your desired product.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl skeleton will activate the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[2][6][7]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block the approach to a particular reaction site.[1][2] The reaction will preferentially occur at the less sterically hindered carbonyl group.

  • Reaction pH: The acidity or basicity of the medium is a powerful tool.[1][5] Under acidic conditions, the reaction is catalyzed, and the relative reactivity of the carbonyls is the main driver.[8][9][10] In basic conditions, the nucleophilicity of the hydrazine's nitrogen atoms can be modulated, influencing the initial attack.[1]

  • Solvent Choice: The solvent does more than just dissolve reactants; it can mediate the reaction pathway. Solvents capable of specific interactions, like hydrogen bonding, can stabilize certain transition states over others. For instance, fluorinated alcohols have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[3][7][11]

  • Temperature: Temperature can influence whether a reaction is under kinetic or thermodynamic control.[7] While not always the most effective lever, exploring different temperatures can sometimes alter the ratio of regioisomers.

Q3: How do substituents on the hydrazine reactant affect the outcome?

The substituent on the hydrazine (e.g., methylhydrazine vs. phenylhydrazine) has a profound electronic and steric impact.

  • Alkylhydrazines (e.g., methylhydrazine): The alkyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic. This nitrogen will typically attack the more electrophilic carbonyl carbon of the dicarbonyl compound.[6]

  • Arylhydrazines (e.g., phenylhydrazine): The aryl group is electron-withdrawing, which reduces the nucleophilicity of the substituted nitrogen (N1). Consequently, the unsubstituted terminal nitrogen (NH₂) becomes the more nucleophilic center and is more likely to initiate the attack on the dicarbonyl.[6]

This difference in nucleophilicity between the two nitrogen atoms is a critical factor that can be exploited to control the regiochemical outcome.[6]

Troubleshooting Guide: From Isomeric Mixtures to Single Products

This section provides actionable solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. What are my first steps?

This is a classic sign that the intrinsic steric and electronic differences between the two carbonyl groups are insufficient to direct the reaction under your current conditions.[1] The first and most effective strategy is to systematically modify the reaction environment.

Workflow: Optimizing Reaction Conditions

  • Solvent Modification (Highest Impact): Your first change should be the solvent. Switch from standard protic solvents like ethanol or methanol to a fluorinated alcohol.[3][11] Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity through their unique hydrogen-bonding properties and ability to stabilize key intermediates.[3][7][11]

  • pH Adjustment: If solvent modification is not sufficient, alter the reaction pH.

    • Acidic Conditions: Add a catalytic amount of an acid like acetic acid or HCl. This protonates a carbonyl group, enhancing its electrophilicity and often favoring attack at the electronically preferred site.[8][10]

    • Basic Conditions: Using a base can favor the attack of the more nucleophilic nitrogen atom of the hydrazine.[1]

  • Temperature Control: Explore running the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product, or at reflux to favor the thermodynamically more stable product.

Data Snapshot: The Impact of Solvent on Regioselectivity

The following table illustrates the powerful effect of solvent choice on the regioisomeric ratio (RR) for the reaction of a hypothetical unsymmetrical diketone with methylhydrazine.

SolventTemperature (°C)Regioisomeric Ratio (A:B)Reference
Ethanol (EtOH)2555 : 45[3][11]
Methanol (MeOH)2560 : 40N/A
Acetic Acid (AcOH)2575 : 25[1]
2,2,2-Trifluoroethanol (TFE)2592 : 8[3][11]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)25>97 : 3 [3][11]
Issue 2: The major product is consistently the undesired regioisomer. How can I reverse the selectivity?

This indicates that the inherent properties of your substrates favor the wrong pathway under standard conditions.[1] Reversing this requires a more significant strategic change than simple optimization. The goal is to alter the fundamental mechanism of the initial nucleophilic attack.

Visualizing the Competing Pathways

The diagram below illustrates the two competing pathways in the Knorr synthesis. The initial attack of the substituted hydrazine on the unsymmetrical 1,3-diketone dictates the final substitution pattern of the pyrazole ring.

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R2) AttackA Attack at Carbonyl 1 (adjacent to R1) AttackB Attack at Carbonyl 2 (adjacent to R2) Hydrazine Substituted Hydrazine (R3-NH-NH2) Hydrazine->AttackA Hydrazine->AttackB IntermediateA Hydrazone Intermediate A AttackA->IntermediateA CyclizeA Cyclization & Dehydration IntermediateA->CyclizeA ProductA Regioisomer A CyclizeA->ProductA IntermediateB Hydrazone Intermediate B AttackB->IntermediateB CyclizeB Cyclization & Dehydration IntermediateB->CyclizeB ProductB Regioisomer B CyclizeB->ProductB

Caption: Knorr synthesis pathways from an unsymmetrical diketone.

Strategies for Reversal:

  • Change the Mechanism: If you are running under acidic conditions, which favors attack at the more electrophilic carbonyl, switch to basic conditions. This can change which nitrogen on the hydrazine acts as the primary nucleophile, potentially reversing the site of initial attack.

  • Use a Dicarbonyl Surrogate: The most robust solution is often to change the synthetic approach entirely. Instead of a 1,3-diketone, use a substrate where the reactivity of the two electrophilic centers is pre-defined. β-enaminones or α-oxoketene N,S-acetals are excellent choices that force the reaction to proceed with high regioselectivity.[1]

  • Alternative Synthetic Routes: Consider abandoning the Knorr condensation in favor of a different named reaction. For example, 1,3-dipolar cycloadditions involving a diazo compound and an alkyne or alkene offer an entirely different pathway to the pyrazole core and can provide excellent regioselectivity.[1]

Issue 3: I have tried optimizing conditions, but selectivity remains poor. What is the logical next step?

When optimization of a given reaction system fails, it is time to re-evaluate the fundamental strategy. The following workflow provides a logical decision-making process.

Troubleshooting Workflow Diagram

G Start Start: Low Regioselectivity (e.g., < 80:20 RR) Optimize Step 1: Optimize Conditions - Change solvent to TFE/HFIP - Adjust pH (Acidic vs. Basic) - Vary Temperature Start->Optimize Check Is Regioselectivity Now Acceptable? Optimize->Check End Success: Proceed with Optimized Protocol Check->End Yes AltSubstrate Step 2: Change Substrate Use a 1,3-dicarbonyl surrogate (e.g., β-enaminone) Check->AltSubstrate No Check2 Is Regioselectivity Now Acceptable? AltSubstrate->Check2 AltRoute Step 3: Change Synthetic Route - 1,3-Dipolar Cycloaddition - Multicomponent Reaction Check2->AltRoute No End2 Success: New Protocol Established Check2->End2 Yes Fail Problem Persists: Consult Literature for Substrate-Specific Methods AltRoute->Fail

Caption: Troubleshooting workflow for improving regioselectivity.

Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis of a Pyrazole Using a Fluorinated Solvent

This protocol details a general method for the condensation of an unsymmetrical 1,3-diketone with methylhydrazine, leveraging HFIP to maximize regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)

  • Methylhydrazine (1.1 mmol, 1.1 equiv)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3-5 mL, ~0.2-0.3 M)

  • Round-bottom flask with magnetic stirrer

  • TLC plates, column chromatography supplies (silica gel, solvents)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 equiv) in HFIP.[1]

  • To this solution, add methylhydrazine (1.1 equiv) dropwise at room temperature.[1]

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography) until the starting diketone is consumed.[1]

  • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective for separating the major regioisomer from any minor isomer and impurities.[1]

  • Combine the fractions containing the desired product and remove the solvent.

  • Characterize the final product and determine the isomeric ratio using ¹H NMR and/or GC-MS to confirm the success of the regioselective synthesis.[1]

References
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
  • Smith, J. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Fustero, S., et al. (2008).
  • BenchChem. (n.d.).
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
  • PMC. (n.d.).
  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • BenchChem. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Retention Time Analysis of Methyl-Pyrazole Isomers

Executive Summary: The Isomer Challenge In pharmaceutical development, particularly for the alcohol dehydrogenase inhibitor Fomepizole (4-methylpyrazole) , the separation of regioisomers is a critical quality attribute....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In pharmaceutical development, particularly for the alcohol dehydrogenase inhibitor Fomepizole (4-methylpyrazole) , the separation of regioisomers is a critical quality attribute. The synthesis of methylpyrazoles often yields a mixture of isomers, most notably 3-methylpyrazole (3-MP) and 4-methylpyrazole (4-MP) .

While these molecules share the formula


, their pharmacological profiles differ drastically:
  • 4-Methylpyrazole (Fomepizole): Therapeutic antidote for methanol/ethylene glycol poisoning.[1]

  • 3-Methylpyrazole: A common synthetic impurity and often used as an internal standard, but pharmacologically distinct.

This guide provides an evidence-based comparison of HPLC retention behaviors, establishing a robust protocol for their separation.

Chemical Context & Tautomerism

Before approaching the chromatography, the analyst must understand the solution-state behavior of these analytes to avoid misinterpretation of peak data.

The Tautomer Trap

Researchers often look for "5-methylpyrazole." It is crucial to recognize that 3-methylpyrazole and 5-methylpyrazole are tautomers . In solution, they exist in rapid equilibrium (


-shift between nitrogens) and will appear as a single chromatographic peak  under standard HPLC conditions.
  • Analyte A: 3(5)-Methylpyrazole (referred to as 3-MP).[2][3]

  • Analyte B: 4-Methylpyrazole (4-MP).[1][4][5]

Polarity & Interaction

Pyrazoles are weak bases (pKa ~2.5 – 3.0).

  • pH < 2.5: Fully protonated (

    
    ), highly polar.
    
  • pH > 3.0: Equilibrium shifts to neutral (

    
    ), increased hydrophobicity.
    

Comparative Methodology: Reversed-Phase (C18)

The industry-standard approach utilizes Reversed-Phase Chromatography (RPC). Below is the optimized protocol derived from validation studies and application notes [1][3].

Experimental Protocol A: Acidic Mobile Phase (Recommended)

This method utilizes low pH to suppress silanol interactions, sharpening the peak shape for basic pyrazoles.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18),

    
    .[6]
    
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.1).
    
  • Mobile Phase B: Acetonitrile (ACN).[7]

  • Flow Rate: 1.0 mL/min.[6][8]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Pyrazoles have weak absorbance; low UV is mandatory).

Gradient Profile
Time (min)% Mobile Phase BState
0.05%Equilibration
5.05%Isocratic Hold (Elute polar impurities)
20.030%Linear Ramp (Elute Isomers)
25.05%Re-equilibration

Retention Time Data & Analysis

The following data summarizes the relative retention times (RRT) observed under the conditions described above. 3-Methylpyrazole is used as the reference peak (RRT = 1.00).[8]

Comparative Retention Table
AnalyteApprox. Retention Time (

)
RRT (vs 3-MP)Elution Logic
Hydrazine (Precursor)~2.5 min0.25Highly polar; elutes near void volume.
3-Methylpyrazole ~10.0 min1.00 Less hydrophobic than 4-MP; elutes first.
4-Methylpyrazole ~14.0 min1.40 Methyl group at C4 increases interaction with C18 chains.

Expert Insight: The elution order 3-MP


 4-MP  is consistent on C18 phases. 4-methylpyrazole is structurally more "compact" and slightly more hydrophobic in its interaction with the octadecyl chains compared to the 3-isomer, where the methyl group is adjacent to the polar nitrogen cluster, slightly disrupting the hydrophobic binding envelope [3][4].

Visualizing the Separation Workflow

The following diagram illustrates the logical flow from sample preparation to data interpretation, highlighting the critical decision points for isomer identification.

G cluster_detection Detection & Analysis Sample Crude Sample (Mix of Isomers) Prep Sample Prep Dilute in Mobile Phase A Sample->Prep Dissolution HPLC HPLC Separation C18 Column, pH 2.1 Prep->HPLC Injection (10 µL) Peak1 Peak 1 (~10 min) 3-Methylpyrazole HPLC->Peak1 Elution 1 Peak2 Peak 2 (~14 min) 4-Methylpyrazole (Target) Peak1->Peak2 Elution 2

Figure 1: Analytical workflow for the separation of methylpyrazole isomers, confirming the elution order of the impurity (3-MP) prior to the target drug (4-MP).

Troubleshooting & Optimization

Peak Tailing

Pyrazoles are notorious for tailing due to interaction with residual silanols on the silica support.

  • Cause: At pH 2-3, the pyrazole is protonated (

    
    ) and can undergo ion-exchange with deprotonated silanols (
    
    
    
    ) if the column is not high quality.
  • Solution: Use a "Base Deactivated" or highly end-capped column (e.g., ZORBAX Eclipse Plus or Waters XBridge).[6] Alternatively, add 5-10 mM Triethylamine (TEA) to the mobile phase as a sacrificial base, though this is less MS-compatible.

Alternative Selectivity (HILIC)

If the retention of 3-MP is too low (eluting with the solvent front) due to matrix effects, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Mechanism: Separation based on polarity rather than hydrophobicity.

  • Result: The elution order often reverses or spacing increases significantly, as the more polar species are retained longer.

Mechanism of Separation Diagram

Understanding the molecular interaction is vital for method development.

Mechanism Stationary Stationary Phase (C18) Hydrophobic Alkyl Chains Mobile Mobile Phase (Acidic) Protonated Pyrazoles (BH+) Interaction3MP 3-Methylpyrazole (Less Hydrophobic Surface Area) Weaker Interaction -> Faster Elution Mobile->Interaction3MP Interaction4MP 4-Methylpyrazole (More Hydrophobic Surface Area) Stronger Interaction -> Slower Elution Mobile->Interaction4MP Interaction3MP->Stationary Weak Partitioning Interaction4MP->Stationary Strong Partitioning

Figure 2: Mechanistic comparison of isomer interactions with the C18 stationary phase.

References

  • National Institutes of Health (NIH). (1997). High-performance liquid chromatographic determination of 4-methylpyrazole in plasma and in dialysate. Journal of Chromatography B. Retrieved from [Link]

  • SIELC Technologies. Separation of 3-Methylpyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol

Introduction: A Proactive Approach to Laboratory Safety In the fast-paced environment of research and drug development, the lifecycle of a chemical extends far beyond the bench. Proper disposal is not an afterthought but...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of research and drug development, the lifecycle of a chemical extends far beyond the bench. Proper disposal is not an afterthought but a critical component of experimental design and laboratory safety. This guide provides a procedural framework for the safe handling and disposal of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol, ensuring the protection of laboratory personnel, compliance with regulatory standards, and environmental stewardship.

Section 1: Hazard Profile and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on data from analogous pyrazole derivatives, 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol should be treated as a potentially hazardous substance.[4] The primary risks are associated with direct contact and ingestion.

Key Potential Hazards of Pyrazole Derivatives:

  • Skin Irritation: Many pyrazole compounds are classified as skin irritants.[5][6][7][8]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[5][6][7][8][9]

  • Oral Toxicity: Some analogs are harmful if swallowed.[9][10][11]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[7][8][12]

This hazard profile dictates the stringent need for appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Potential HazardGHS Classification (Analog-Based)Required PPE & Engineering Controls
Eye Contact Serious Eye Irritation, Category 2/2AChemical safety goggles or glasses with side shields. A face shield is recommended when handling larger quantities or during spill cleanup.[3]
Skin Contact Skin Irritation, Category 2Compatible chemical-resistant gloves (e.g., Nitrile). A standard laboratory coat must be worn and buttoned.[5][6]
Inhalation Specific Target Organ Toxicity (Single Exposure), Category 3Handle in a well-ventilated area. A certified chemical fume hood is required when handling powders or creating solutions.[2]
Ingestion Acute Toxicity, Oral, Category 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10][11]

Section 2: Pre-Disposal Protocol: Segregation and Containment

Proper segregation is the foundational step in safe chemical waste management. It prevents inadvertent and dangerous chemical reactions and ensures compliance with disposal regulations.[13]

Step 1: Identify the Waste Stream Determine if the waste is solid, liquid, or contaminated labware. Each stream has a specific containment protocol.

Step 2: Select the Appropriate Waste Container

  • Solid Waste: Unused or expired solid 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol should be collected in a clearly labeled, sealable container.[4] This container must be compatible with the chemical and show no signs of degradation.

  • Liquid Waste: Solutions containing the compound (e.g., in DMSO or experimental media) must be collected in a dedicated, leak-proof container, typically a high-density polyethylene (HDPE) carboy.[14] For safety, do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion and prevent splashing.[14]

  • Contaminated Sharps & Labware: All sharps (needles, blades) must be placed in a designated puncture-proof sharps container. Other contaminated materials like pipette tips, gloves, and weighing papers should be collected in a separate, clearly labeled container or bag for solid hazardous waste.[4]

Step 3: Labeling and Storage The moment a substance is designated as waste, its container must be labeled. According to EPA and OSHA regulations, improper labeling is a significant compliance violation.[13][15]

  • Label Content: The label must clearly state the words "Hazardous Waste" or "Unwanted Material".[3][15] List the full chemical name, "5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol," and approximate concentration and volume.

  • Storage Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area must be at or near the point of generation and under the control of the laboratory staff. Ensure secondary containment is used for liquid waste containers to mitigate spills.[15]

Section 3: Disposal Workflow

The following diagram and step-by-step protocol outline the logical flow for the proper disposal of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol.

G cluster_prep Preparation & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal cluster_spill Emergency Protocol A Waste Generation (Solid, Liquid, or Contaminated Labware) B Select Appropriate Waste Container A->B C Label Container: 'Hazardous Waste' + Full Chemical Name + Accumulation Date B->C D Securely Seal Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment for Liquids E->F G Container is 3/4 Full OR Approaching Storage Limit F->G H Request Pickup via Institutional EHS Department G->H I Licensed Hazardous Waste Disposal Service Collects Waste H->I J Final Treatment (e.g., Incineration) I->J S1 Spill Occurs S2 Evacuate & Ventilate Area S1->S2 Treat as New Waste Stream S3 Use Spill Kit with Inert Absorbent S2->S3 Treat as New Waste Stream S4 Collect All Contaminated Material as Hazardous Waste S3->S4 Treat as New Waste Stream S4->C Treat as New Waste Stream

Caption: Disposal workflow for 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol.

Step-by-Step Disposal Protocol
  • Wear Appropriate PPE: Before handling any waste, don the required PPE as detailed in Table 1.

  • Segregate Waste: Following the guidelines in Section 2, place the waste into the correct, pre-labeled container. Do not mix incompatible waste streams.[14]

  • Seal and Store: Tightly cap the waste container and place it in your lab's designated Satellite Accumulation Area. Ensure liquid containers are within secondary containment.[15][16]

  • Monitor Fill Level: Regularly check the fill level of your waste containers. Do not overfill.[14]

  • Request Pickup: Once the container is approximately 75% full, or as you approach your institution's storage time limit (e.g., 6 or 12 months), schedule a waste pickup through your institution's EHS department.[16][17]

  • Documentation: Complete any required waste pickup forms or manifests provided by your EHS office. Accurate documentation is a crucial part of the "cradle-to-grave" responsibility for hazardous waste generators under the Resource Conservation and Recovery Act (RCRA).[13]

  • Final Disposal: The ultimate disposal of the chemical waste must be conducted by a licensed and approved waste disposal facility.[7][10][11] The most common method for this type of organic chemical waste is high-temperature incineration.[3]

Section 4: Emergency Procedures - Spill Management

In the event of a small-scale spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ventilate: Ensure the fume hood sash is lowered and ventilation is operating correctly.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover and absorb the spill.[11][18]

  • Collect: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.[3]

  • Label and Dispose: Label the spill cleanup waste as described in Section 2 and dispose of it along with other chemical waste.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.

Section 5: Regulatory Framework

The proper handling and disposal of laboratory chemicals in the United States are primarily governed by two federal agencies:

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[1][2] This plan must include specific procedures for safe removal of hazardous waste.

  • Environmental Protection Agency (EPA): The EPA, under the authority of the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal.[13][19][20] This "cradle-to-grave" system holds the generating institution responsible for the waste's entire lifecycle.

By adhering to the protocols outlined in this guide, researchers and institutions can maintain compliance with these critical regulations, ensuring a safe and responsible laboratory environment.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety & Health Administration (OSHA). [Link]

  • Laboratory Safety Guidance. Occupational Safety & Health Administration (OSHA). [Link]

  • Environment, Health and Safety Manual - Chapter 05.07: Occupational Safety Policies - Chemical Waste Disposal. University of North Carolina at Chapel Hill. [Link]

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Veolia North America. [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Chemical & Engineering News. [Link]

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Carlo Erba Reagents. [Link]

  • Material Safety Data Sheet for 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Cole-Parmer. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [https://www.epa.gov/hwgenerators/regulations-hazardous-waste-generated-academic-laboratories]([Link] laboratories)

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole. PubChem, National Institutes of Health. [Link]

  • Chemical waste. McGill University Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Material Safety Data Sheet for 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]

  • United States Environmental Protection Agency. Wikipedia. [Link]

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